Technical Documentation Center

O-Acetyl-(-)-norscopolamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Acetyl-(-)-norscopolamine
  • CAS: 5027-68-9

Core Science & Biosynthesis

Foundational

Synthesis of O-Acetyl-(-)-norscopolamine: A Technical Guide to Selective Acetylation

Abstract This technical guide provides a comprehensive, in-depth methodology for the synthesis of O-Acetyl-(-)-norscopolamine from its precursor, (-)-norscopolamine. Norscopolamine, a tropane alkaloid, possesses both a s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of O-Acetyl-(-)-norscopolamine from its precursor, (-)-norscopolamine. Norscopolamine, a tropane alkaloid, possesses both a secondary amine and a primary hydroxyl group, presenting a significant challenge in chemoselectivity during acylation. This document elucidates a robust strategy centered on the direct, selective O-acetylation of the primary hydroxyl group by leveraging acid-catalyzed conditions. This approach obviates the need for a multi-step protection-deprotection sequence for the secondary amine, thereby offering a more efficient and atom-economical pathway. We will detail the theoretical basis for this selectivity, provide a step-by-step experimental protocol, and outline rigorous methods for purification and analytical validation. This guide is intended for researchers and professionals in medicinal chemistry and drug development who are engaged in the synthesis and derivatization of tropane alkaloids.

Introduction: Rationale and Synthetic Challenge

Norscopolamine is a key demethylated metabolite and synthetic precursor of scopolamine, a well-established anticholinergic agent used for treating motion sickness and postoperative nausea and vomiting.[1][2] The modification of bioactive molecules through derivatization is a cornerstone of medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic properties. The acetylation of the primary hydroxyl group in norscopolamine to yield O-Acetyl-(-)-norscopolamine represents a strategic modification to potentially alter its polarity, bioavailability, and interaction with muscarinic receptors.[1][3]

The primary synthetic hurdle in this transformation is the presence of two nucleophilic sites: the secondary amine of the tropane ring and the primary hydroxyl group of the tropic acid moiety. Conventional acetylation methods often lack selectivity, leading to a mixture of N-acetylated, O-acetylated, and N,O-diacetylated products, complicating purification and reducing the yield of the desired compound. Therefore, a successful synthesis hinges on achieving high chemoselectivity for the hydroxyl group.

Synthetic Strategy: The Principle of Chemoselective O-Acetylation

To address the challenge of selectivity, this guide employs a direct O-acetylation strategy under acidic conditions. The core principle of this method is the in situ protection of the secondary amine by protonation.

In a strongly acidic medium, the lone pair of electrons on the nitrogen atom of the secondary amine is protonated, forming a non-nucleophilic ammonium salt. This effectively "deactivates" the amine group. Consequently, the primary hydroxyl group remains the sole available nucleophile to react with the acetylating agent (acetic anhydride). This elegant, one-pot approach provides a direct path to the desired O-acetylated product, enhancing efficiency by avoiding separate protection and deprotection steps.[4] This strategy has been successfully applied to the selective O-acylation of various amino alcohols and hydroxyamino acids.[4]

The overall transformation is depicted in the workflow below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Selective Acetylation cluster_workup Work-up & Purification cluster_end Final Product Start (-)-Norscopolamine Reaction Reaction Vessel: - Acetic Anhydride (Ac₂O) - Acid Catalyst (e.g., TFA) - Anhydrous Solvent (e.g., DCM) Start->Reaction Dissolution Quench Aqueous Quench (e.g., sat. NaHCO₃) Reaction->Quench Reaction Quench Extraction Liquid-Liquid Extraction (DCM / H₂O) Quench->Extraction Phase Separation Purify Column Chromatography (Silica Gel) Extraction->Purify Isolate Organic Phase End O-Acetyl-(-)-norscopolamine Purify->End Isolate Pure Fractions

Caption: High-level workflow for the synthesis of O-Acetyl-(-)-norscopolamine.

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks (TLC) to monitor reaction completion and purification efficiency.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(-)-Norscopolamine≥98%Commercially AvailableStore under inert gas, desiccated.
Acetic Anhydride (Ac₂O)Reagent Grade, ≥99%Sigma-Aldrich, etc.Use a fresh bottle or recently distilled.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich, etc.Highly corrosive. Handle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or over molecular sieves.
Saturated Sodium BicarbonateAqueous SolutionPrepared in-houseUsed for quenching and neutralization.
Anhydrous Magnesium SulfateLaboratory GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Equipment
  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Sources

Exploratory

Technical Whitepaper: Computational Characterization of O-Acetyl-(-)-norscopolamine Binding

The following technical guide is structured as a high-level operational whitepaper designed for a computational chemistry team. It prioritizes the logic of the workflow, ensuring that every step is justified by the speci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level operational whitepaper designed for a computational chemistry team. It prioritizes the logic of the workflow, ensuring that every step is justified by the specific chemical and pharmacological properties of the ligand O-Acetyl-(-)-norscopolamine.

Executive Summary

O-Acetyl-(-)-norscopolamine (OANS) represents a specific derivative of the tropane alkaloid scopolamine, characterized by the demethylation of the bridgehead nitrogen (nor-) and the acetylation of the tropic acid hydroxyl group. While scopolamine is a non-selective high-affinity antagonist of muscarinic acetylcholine receptors (mAChRs, M1–M5), the structural modifications in OANS introduce distinct physicochemical vectors:

  • Secondary Amine (Nor-): Alters basicity (pKa) and hydrogen bond donor/acceptor profiles compared to the tertiary amine of scopolamine.

  • O-Acetylation: Increases lipophilicity and steric bulk at the orthosteric "tail," potentially impacting interactions with the extracellular vestibule or specific tyrosine cage residues.

This guide outlines a rigorous in silico framework to model the binding thermodynamics and kinetic stability of OANS. It moves beyond standard docking to include induced-fit protocols and free energy perturbation, ensuring the specific steric and electrostatic consequences of the O-acetyl group are accurately captured.

Chemical Entity & Target Landscape

Ligand Profile: O-Acetyl-(-)-norscopolamine
  • Core Scaffold: Scopine (6,7-epoxytropine) esterified with tropic acid.

  • Key Modification 1 (N-terminus): Secondary amine (

    
    ). Unlike scopolamine (
    
    
    
    ), this allows the nitrogen to act as both a hydrogen bond donor and acceptor, potentially forming water-mediated bridges in the binding pocket.
  • Key Modification 2 (Tail): Acetylation of the primary hydroxyl on the tropic acid moiety. This abolishes the H-bond donor capability of the -OH group, replacing it with a hydrogen bond acceptor (carbonyl) and a hydrophobic methyl group.

Receptor Target: The mAChR Family (Class A GPCRs)

The primary targets are the five muscarinic subtypes (M1–M5).[1][2] All share a highly conserved orthosteric binding site (OBS) buried deep within the transmembrane (TM) bundle.

  • Critical Interaction: A salt bridge between the ligand's cationic amine and a conserved Aspartate residue in TM3 (e.g., Asp3.32).

  • Selectivity Challenge: The OBS is 100% conserved across subtypes; selectivity often arises from interactions with the less conserved Extracellular Loops (ECL2/ECL3) or the vestibule, where the O-acetyl "tail" of OANS will likely reside.

Computational Workflow

The following diagram illustrates the autonomous workflow designed to validate OANS binding.

G Ligand Ligand Prep: O-Acetyl-(-)-norscopolamine (QM Geometry Opt) IFD Induced Fit Docking (IFD): Flexible Receptor Sampling Ligand->IFD Low-E Conformers Receptor Receptor Prep: mAChR PDB Selection (M1-M5 Structures) Receptor->IFD Protonation States MD MD Simulation (100ns): Membrane/Solvent Equilibration IFD->MD Best Pose (XP Score) Analysis Analysis: MM-GBSA & Interaction Fingerprints MD->Analysis Trajectory Analysis->IFD Refine Constraints

Figure 1: Strategic workflow for OANS characterization. Note the feedback loop from MD analysis to docking refinement, ensuring the stability of the O-acetyl group is validated.

Step-by-Step Methodology

Phase 1: Structural Preparation (The Setup)

Objective: Eliminate artifacts arising from poor starting geometries.

  • Ligand Preparation (OANS):

    • Geometry Optimization: Use DFT (B3LYP/6-31G*) to optimize the geometry of the O-acetyl group. The ester linkage can adopt multiple rotamers; identifying the global minimum in vacuum vs. implicit solvent is crucial.

    • Protonation State: At physiological pH (7.4), the secondary amine of the tropane ring is protonated (

      
      ). Ensure the nitrogen carries a formal +1 charge.
      
    • Stereochemistry: Verify the (S)-configuration at the tropic acid chiral center (consistent with (-)-scopolamine).

  • Receptor Selection & Preparation:

    • Templates: Use high-resolution crystal structures bound to antagonists (inverse agonists).

      • M1: PDB 5CXV (bound to tiotropium).

      • M2: PDB 3UON (bound to QNB).

      • M3: PDB 4U15 (bound to tiotropium).[2][3]

      • M4: PDB 5DSG (bound to tiotropium).

      • M5: PDB 6OL9 (bound to tiotropium).[4]

    • Protocol:

      • Remove non-orthosteric ligands/water (unless bridging waters are conserved).

      • Mutation: If the PDB contains a fusion protein (e.g., T4-lysozyme) in ICL3, model the missing loop or cap the termini to prevent unrealistic unfolding during MD.

      • H-Bond Network: Optimize H-bond networks (PropKa) to ensure the conserved Aspartate (Asp3.32) is deprotonated (charged -1) to accept the salt bridge.

Phase 2: Molecular Docking (Induced Fit)

Expert Insight: Standard rigid-receptor docking fails for tropane derivatives because the "tyrosine lid" (formed by Tyr residues in ECL2/TM6/TM7) must breathe to accommodate the bulky O-acetyl group.

  • Grid Generation: Center the grid on the conserved Aspartate (e.g., Asp105 in M1). Extend the box 15Å to capture the extracellular vestibule.

  • Constraint Definition:

    • Mandatory: Salt bridge between OANS amine (N+) and Receptor Aspartate (COO-).

    • Optional: Hydrophobic constraint on the aromatic cage (Trp/Tyr residues).

  • Sampling: Use an Induced Fit Docking (IFD) protocol.

    • Step A: Soft-potential docking (Van der Waals radii scaled by 0.5).

    • Step B: Prime side-chain prediction for residues within 5Å of the ligand pose.

    • Step C: Redocking into the optimized pocket.

Phase 3: Molecular Dynamics (MD) Simulation

Objective: Verify the stability of the O-acetyl interaction and the secondary amine's water bridging.

  • System Setup:

    • Embed the receptor-ligand complex in a POPC lipid bilayer .

    • Solvate with TIP3P water; neutralize with 0.15M NaCl.

  • Equilibration:

    • Nvt/Npt ensembles with restraints on protein backbone (10 kcal/mol/Ų).

    • Gradual release of restraints over 5 ns.

  • Production Run:

    • Time: 100 ns minimum (to observe ECL2 fluctuations).

    • Thermostat: Nose-Hoover (310 K).

    • Barostat: Martyna-Tobias-Klein (1 atm).

Phase 4: Binding Free Energy Calculation (MM-GBSA)

Why: Docking scores (e.g., -9.5 kcal/mol) are heuristic. MM-GBSA provides a thermodynamic estimate of


.
  • Equation:

    
    
    
  • Protocol: Extract 100 snapshots from the last 20 ns of the MD trajectory.

  • Focus: Analyze the contribution of the O-acetyl group (

    
    ). Does the desolvation penalty of the carbonyl outweigh the van der Waals gain?
    

Interaction Network Visualization

The following diagram details the specific residue-level interactions expected for OANS within the M1 receptor orthosteric site.

Interactions Amine OANS Sec. Amine (+) Asp Asp3.32 (Salt Bridge) Amine->Asp Ionic (Strong) Phenyl OANS Phenyl Ring AroCage Aromatic Cage (Trp6.48, Tyr3.33) Phenyl->AroCage Pi-Pi T-shaped OAc OANS O-Acetyl Group ECL2 ECL2 Residues (Variable) OAc->ECL2 Steric/VDW (Selectivity Driver) Epoxide OANS Epoxide Asn Asn6.52 (H-Bond) Epoxide->Asn H-Bond (Weak)

Figure 2: Interaction pharmacophore for OANS. The O-acetyl group probes the variable ECL2 region, distinguishing it from the parent scopolamine.

Data Analysis & Interpretation

Quantitative Metrics Table

When analyzing results, structure your data as follows to allow direct comparison with Scopolamine.

MetricO-Acetyl-(-)-norscopolamine (OANS)Scopolamine (Reference)Interpretation
Docking Score Expected: -8.5 to -10.0-9.0 to -11.0OANS may score slightly lower due to steric clash of Acetyl if pocket is tight.
MM-GBSA (

)
Calculate (kcal/mol)Calculate (kcal/mol)More negative = stronger binding.
Salt Bridge Dist. Monitor (Å)Monitor (Å)Should remain < 3.5Å during MD.
RMSD (Ligand) Monitor (Å)Monitor (Å)High RMSD (>2.5Å) indicates instability of the O-acetyl tail.
H-Bond Count VariableFixedSecondary amine of OANS may recruit an extra water molecule.
Critical Causality (The "Why")
  • The Nor-Modification: The demethylation reduces the steric bulk around the nitrogen. In some GPCRs, this allows the ligand to sit deeper in the pocket. However, the loss of the methyl group also loses hydrophobic contacts. The net effect is often a slight reduction in affinity unless a new H-bond is formed by the NH proton.

  • The O-Acetyl Modification: This is the differentiator. In scopolamine, the -OH group often forms an H-bond with a tyrosine or threonine. Acetylating it removes this donor. If the receptor pocket at this position is hydrophobic, affinity increases. If it is hydrophilic/tight, affinity decreases. This is the hypothesis your modeling must test.

References

  • Thal, D. M., et al. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors.[1][2][3][5] Nature, 531(7594), 335–340.

  • Kruse, A. C., et al. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552–556.

  • Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547–551.

  • Vuckovic, Z., et al. (2019). Crystal structure of the M5 muscarinic acetylcholine receptor.[1][2] Proceedings of the National Academy of Sciences, 116(51), 26001–26007.

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461.

Sources

Foundational

An In-depth Technical Guide to Acetylated Tropane Alkaloids: From Biosynthesis to Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of acetylated tropane alkaloids, a significant subclass of secondary metabolites. We will delve into...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of acetylated tropane alkaloids, a significant subclass of secondary metabolites. We will delve into their natural occurrence, the intricacies of their formation through both biosynthetic pathways and chemical synthesis, explore their pharmacological properties, and detail the analytical methodologies for their study. This document is designed to be a valuable resource, offering both foundational knowledge and practical insights for professionals in the field.

Introduction to Tropane Alkaloids and the Significance of Acetylation

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the tropane ring system.[1] They are predominantly found in the Solanaceae and Erythroxylaceae plant families and are known for their wide range of physiological effects.[2][3] Well-known examples include atropine, scopolamine, and cocaine, which have long been utilized as poisons, hallucinogens, and anesthetics.[2][4]

Acetylation, the addition of an acetyl group to a molecule, plays a crucial role in modifying the chemical and pharmacological properties of tropane alkaloids. This structural alteration can influence a compound's polarity, stability, and ability to interact with biological targets, leading to changes in its pharmacokinetic and pharmacodynamic profiles. Understanding the nuances of acetylated tropane alkaloids is therefore critical for drug discovery and development.

Natural Occurrence and Biosynthesis of Acetylated Tropane Alkaloids

While the biosynthesis of the core tropane ring from ornithine and acetate is well-established, the formation of acetylated derivatives involves specific enzymatic reactions.[4] Acetyl-CoA serves as the primary acetyl group donor in these biosynthetic pathways.[5][6]

Naturally Occurring Acetylated Tropane Alkaloids

Several acetylated tropane alkaloids have been identified in various plant species. Some notable examples include:

  • 3α-Acetoxy-7β-hydroxytropane: Found in certain plant species.

  • 3α,7β-Diacetoxytropane: A diacetylated derivative.[7]

  • N-Acetyl convolicine: Identified in Physochlaina infundibularis.[8]

  • Acetyltropine and Acetylpseudotropine: Minor alkaloids found in some tropane-producing plants.

The distribution and concentration of these acetylated alkaloids can vary significantly between plant species and even within different parts of the same plant.

Biosynthetic Pathways

The acetylation of tropane alkaloids is catalyzed by specific acyltransferases. These enzymes facilitate the transfer of an acetyl group from acetyl-CoA to a hydroxyl or amino group on the tropane skeleton. For instance, tigloyl-CoA:pseudotropine acyltransferase, an enzyme involved in the biosynthesis of other tropane alkaloids, has been shown to utilize acetyl-CoA as a substrate, suggesting a mechanism for the formation of acetylated derivatives.

The biosynthesis of the tropane ring itself involves the condensation of the N-methyl-Δ1-pyrrolinium cation with two molecules of acetyl-CoA, highlighting the fundamental role of acetylation in the formation of the core structure.[5][6]

Diagram: Generalized Biosynthetic Pathway of Acetylated Tropane Alkaloids

Acetylated Tropane Alkaloid Biosynthesis Ornithine Ornithine N_methyl_pyrrolinium N-methyl-Δ1-pyrrolinium cation Ornithine->N_methyl_pyrrolinium Tropinone Tropinone N_methyl_pyrrolinium->Tropinone + 2x Acetyl-CoA Acetyl_CoA Acetyl-CoA Acyltransferase Acyltransferase Acetyl_CoA->Acyltransferase Tropine Tropine / Pseudotropine Tropinone->Tropine Reduction Acetylated_Tropane Acetylated Tropane Alkaloid Tropine->Acetylated_Tropane Acyltransferase->Acetylated_Tropane Acetylation

Caption: Simplified biosynthetic pathway of acetylated tropane alkaloids.

Chemical Synthesis of Acetylated Tropane Alkaloids

The chemical synthesis of acetylated tropane alkaloids is essential for producing standards for analytical studies, for structure-activity relationship investigations, and for the development of novel therapeutic agents.

General Acetylation Methods

Standard chemical acetylation methods can be readily applied to tropane alkaloids possessing hydroxyl groups. These methods typically involve the use of acetylating agents such as:

  • Acetic Anhydride: A common and effective reagent for acetylation, often used in the presence of a base like pyridine or triethylamine to neutralize the acetic acid byproduct.

  • Acetyl Chloride: A more reactive acetylating agent, also typically used with a base.

  • Isopropenyl Acetate: Used in enzyme-catalyzed acetylations.[7]

Experimental Protocol: Acetylation of Tropine

This protocol provides a general procedure for the acetylation of tropine to form acetyltropine.

Materials:

  • Tropine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve tropine in anhydrous dichloromethane in a round-bottom flask.

  • Add anhydrous pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove excess acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product using column chromatography on silica gel.

Pharmacological Properties of Acetylated Tropane Alkaloids

Acetylation can significantly alter the pharmacological profile of tropane alkaloids. The addition of an acetyl group can affect receptor binding affinity, selectivity, and the ability of the molecule to cross the blood-brain barrier.[2]

Anticholinergic Activity

Many tropane alkaloids exhibit anticholinergic properties by acting as antagonists at muscarinic acetylcholine receptors.[2][9] Acetylation can modulate this activity. For example, the anticholinergic effects of acetylated derivatives may differ from their parent compounds due to altered binding kinetics at muscarinic receptor subtypes. The pharmacological actions of tropane alkaloids are stereoselective, with the S-(-)-isomer of hyoscyamine being significantly more potent than the R-(+)-isomer.[10]

Other Pharmacological Effects

Tropane alkaloids can also interact with other receptor systems. For instance, cocaine's stimulant effects are primarily due to its inhibition of dopamine, norepinephrine, and serotonin reuptake transporters.[2] The pharmacological effects of acetylated cocaine analogs would be of interest in the development of treatments for cocaine abuse. The pharmacological properties of anisodamine, a tropane alkaloid, include being a non-specific cholinergic antagonist with antioxidant properties that may protect against cellular damage from free radicals.[11]

Analytical Methods for Acetylated Tropane Alkaloids

Robust analytical methods are crucial for the identification, quantification, and structural elucidation of acetylated tropane alkaloids in various matrices, including plant extracts and biological samples. A variety of chromatographic and spectroscopic techniques are employed for this purpose.[12][13]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of tropane alkaloids.[10][14]

  • HPLC-UV: Useful for quantification when a chromophore is present.

  • HPLC-Mass Spectrometry (MS): The preferred method for its high sensitivity and selectivity, allowing for both quantification and structural information.[13][15]

Gas Chromatography (GC) is another powerful technique, often requiring derivatization of the alkaloids to increase their volatility.

  • GC-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification through mass spectral libraries.[12]

Sample Preparation: A critical step in the analysis of tropane alkaloids from complex matrices involves extraction and cleanup. Common methods include solid-liquid extraction (SLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[12]

Diagram: General Analytical Workflow for Acetylated Tropane Alkaloids

Analytical Workflow Sample Plant Material / Biological Sample Extraction Extraction (SLE, SPE, QuEChERS) Sample->Extraction Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Detection Detection Chromatography->Detection MS Mass Spectrometry (MS) Detection->MS Identification & Quantification NMR NMR Spectroscopy Detection->NMR Structural Elucidation Data_Analysis Data Analysis and Structural Elucidation MS->Data_Analysis NMR->Data_Analysis

Caption: A typical workflow for the analysis of acetylated tropane alkaloids.

Spectroscopic Techniques

Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used for the analysis of tropane alkaloids. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.[16][17] Common fragmentation patterns for the tropane core can help in the identification of unknown acetylated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of novel acetylated tropane alkaloids.[18][19] Chemical shifts and coupling constants provide detailed information about the molecule's connectivity and stereochemistry.

Table 1: Comparison of Analytical Techniques for Acetylated Tropane Alkaloids

TechniqueAdvantagesDisadvantages
HPLC-MS/MS High sensitivity and selectivity, suitable for complex matrices, provides structural information.[13][15]Higher instrument cost.
GC-MS Excellent separation efficiency, robust, extensive spectral libraries for identification.[12]May require derivatization for non-volatile compounds.
NMR Provides definitive structural elucidation, including stereochemistry.[18][19]Lower sensitivity compared to MS, requires pure samples.

Conclusion and Future Perspectives

Acetylated tropane alkaloids represent a fascinating and pharmacologically significant area of natural product chemistry. The addition of an acetyl group can profoundly influence the biological activity of the parent tropane alkaloid, opening new avenues for drug discovery and development. Further research is needed to fully explore the natural diversity of these compounds, elucidate their biosynthetic pathways in greater detail, and systematically evaluate their pharmacological profiles. Advances in analytical techniques will continue to play a pivotal role in this endeavor, enabling the discovery and characterization of novel acetylated tropane alkaloids with therapeutic potential.

References

  • Bedewitz, M. A., Jones, A. D., D'Auria, J. C., & Last, R. L. (2018). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 115(26), E6123–E6132.
  • Lazny, R. (1998).
  • Griffin, W. J., & Lin, G. D. (2000).
  • Unknown. (2024, March 28). Tropane alkaloids. SlideShare.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Phytochemistry Reviews, 7(3), 433–460.
  • Wikipedia contributors. (2024, February 27). Tropane alkaloid. In Wikipedia, The Free Encyclopedia.
  • Ujváry, I. (2018). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. Plant Physiology, 177(2), 524–543.
  • Chemistry Steps. (2026, February 13).
  • Leibniz Institute of Plant Genetics and Crop Plant Research. (2022, November 29).
  • BenchChem. (n.d.). comparing analytical methods for tropane alkaloids.
  • Zhou, M., Ma, X., Sun, J., Ding, G., Cui, Q., Miao, Y., Hou, Y., Jiang, M., & Bai, G. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(4), 1145–1157.
  • Srinivasan, P., & Smolke, C. D. (2021). Biosynthesis of medicinal tropane alkaloids in yeast.
  • Docimo, T., Schmidt, G. W., & D'Auria, J. C. (2022). Unraveling tropane alkaloid biosynthesis in Erythroxylum coca. Plant Physiology, 190(3), 1579–1594.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
  • Eurofins Scientific. (2023, September 15). Tropane Alkaloids.
  • Ghorbanpour, M., & Varma, A. (Eds.). (2019). A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine.
  • Grynkiewicz, G., & Gadzikowska, M. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Phytochemistry Reviews, 21(5), 1537–1560.
  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
  • González-Gómez, L., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Foods, 11(3), 407.
  • Moyano, E., Fornalé, S., Palazón, J., Cusidó, R. M., Bagni, N., & Piñol, M. T. (2002). Tropane Alkaloids in Plants and Genetic Engineering of their Biosynthesis. In Plant Biotechnology and Transgenic Plants (pp. 371-390). Marcel Dekker, Inc.
  • Lee, S. J., & Kim, Y. S. (2009). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Chemical Society, 53(5), 585-592.
  • Liu, Y., et al. (2016). MS/MS spectra and proposed fragmentation of five tropane compounds: A, B, C, D, E matched scopolamine (2), hyoscyamine (1), anisodamine (3), norhyoscyamine (5) and anisodine (4) respectively.
  • Bouklah, M., et al. (2024). Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. Journal of Drug Delivery and Therapeutics, 14(6), 1-6.
  • Christen, P., & Veuthey, J. L. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. In Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry (12th ed., pp. 1011-1036). Lippincott Williams & Wilkins.
  • Wang, Y., et al. (2012). A fragmentation study on four C 19 -diterpenoid alkaloids by electrospray ionization ion-trap time-of-flight tandem mass spectrometry. Journal of Mass Spectrometry, 47(6), 744-753.
  • Pitta-Alvarez, S. I., & Giulietti, A. M. (2000). Biosynthesis of hyoscyamine and scopolamine: ODC, ornithine-decarboxylase. In Vitro Cellular & Developmental Biology-Plant, 36(1), 43-48.
  • Unknown. (n.d.). PHARMACOLOGY INTRODUCTION TO AUTONOMIC PHARMACOLOGY Cholinergic Transmission Acetylcholine (ACh) is the main neurotransmitte.
  • Cardoso, P. G., et al. (2019). Overview of the most important steps in the scopolamine biosynthetic...
  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 71(5), 1599-1612.
  • Wikipedia contributors. (2024, February 25). Acetylcholine. In Wikipedia, The Free Encyclopedia.
  • Alila Medical Media. (2020, June 9).
  • van den Maagdenberg, A. M., et al. (2007). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 15, 2836.
  • Soderberg, T. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. In Chemistry LibreTexts.
  • Tizabi, Y. (2023). Physiology, Acetylcholine. In StatPearls.
  • Varma, D. R., & Yue, T. L. (1986). The pharmacological properties of anisodamine. Canadian Journal of Physiology and Pharmacology, 64(5), 571-576.
  • Fujiwara, Y., et al. (2021).
  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.
  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts.

Sources

Protocols & Analytical Methods

Method

Protocol for the acetylation of (-)-norscopolamine

An Application Note and Protocol for the Selective N-Acetylation of (-)-Norscopolamine Abstract This document provides a comprehensive guide for the selective N-acetylation of (-)-norscopolamine to synthesize N-acetyl-no...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective N-Acetylation of (-)-Norscopolamine

Abstract

This document provides a comprehensive guide for the selective N-acetylation of (-)-norscopolamine to synthesize N-acetyl-norscopolamine. (-)-Norscopolamine is a key tropane alkaloid and a demethylated derivative of scopolamine. Its acetylation is a critical step in the synthesis of various pharmacologically active compounds. This application note details a robust and reproducible protocol, explains the chemical rationale behind the procedural steps, and outlines the necessary safety precautions, purification strategies, and analytical characterization methods. The target audience includes researchers in medicinal chemistry, pharmacology, and drug development.

Introduction and Scientific Background

(-)-Norscopolamine is a secondary amine and a valuable chiral building block derived from the oxidative demethylation of (-)-scopolamine[1]. The presence of a secondary amine and a primary hydroxyl group offers multiple sites for chemical modification. N-acetylation is a fundamental transformation in organic synthesis that introduces an acetyl group onto a nitrogen atom[2][3]. This modification can significantly alter the parent molecule's physicochemical properties, such as its polarity, solubility, and ability to cross biological membranes. Furthermore, the acetyl group can serve as a protective group in multi-step syntheses or be integral to the final compound's biological activity[4].

The primary challenge in the acetylation of (-)-norscopolamine is achieving selectivity. The molecule possesses both a nucleophilic secondary amine and a primary hydroxyl group. Both are susceptible to acylation by strong acetylating agents like acetic anhydride. This protocol is designed to favor the kinetically preferred N-acetylation over O-acetylation by carefully controlling the reaction conditions.

Principle of the Reaction: Selective N-Acetylation

The acetylation reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the secondary amine in norscopolamine attacks one of the carbonyl carbons of acetic anhydride. Acetic anhydride is a highly effective acetylating agent, often used for this purpose[5][6].

To enhance the selectivity for N-acetylation, this protocol employs the following strategies:

  • Reagent Choice : Acetic anhydride is used as the acetylating agent. While highly reactive, its reaction rate can be moderated by temperature.

  • Catalyst/Base : Pyridine is used as the solvent and base. It serves two critical functions:

    • It neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

    • It can act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate.

  • Temperature Control : The reaction is conducted at a low temperature (0 °C to room temperature). The secondary amine is generally more nucleophilic and less sterically hindered than the primary hydroxyl group, leading to a faster reaction rate at lower temperatures. This kinetic control is crucial for achieving high selectivity.

Chemical Reaction Diagram

reaction cluster_reactants Reactants cluster_products Products (-)-Norscopolamine +1 + (-)-Norscopolamine->+1 AceticAnhydride reaction_arrow AceticAnhydride->reaction_arrow Pyridine 0°C to RT +1->AceticAnhydride N-Acetyl-norscopolamine N-Acetyl-norscopolamine (Structure not available) +2 + N-Acetyl-norscopolamine->+2 AceticAcid +2->AceticAcid reaction_arrow->N-Acetyl-norscopolamine

Caption: Reaction scheme for the N-acetylation of (-)-norscopolamine.

Materials and Reagents

This table summarizes the necessary reagents. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

ReagentFormulaMW ( g/mol )SupplierNotes
(-)-NorscopolamineC₁₆H₁₉NO₄289.33USP/CommercialStarting material. Ensure it is dry.[7]
Acetic Anhydride(CH₃CO)₂O102.09Sigma-AldrichCorrosive, lachrymator. Handle in a fume hood.[8]
PyridineC₅H₅N79.10Fisher ScientificAnhydrous grade. Flammable and toxic.[9]
Dichloromethane (DCM)CH₂Cl₂84.93VWRFor extraction.
Saturated NaHCO₃ solutionNaHCO₃ (aq)84.01Lab PreparedFor aqueous work-up.
Brine (Saturated NaCl)NaCl (aq)58.44Lab PreparedFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄120.37/142.04AnyFor drying the organic phase.
Silica GelSiO₂60.08Sorbent TechFor column chromatography (230-400 mesh).
TLC Plates--MilliporeSigmaSilica gel 60 F₂₅₄ for reaction monitoring.

Safety Precautions

General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber), is mandatory.

Reagent-Specific Hazards:

  • Acetic Anhydride: Highly corrosive and causes severe skin burns and eye damage. It is a lachrymator and fatal if inhaled[8][10]. Reacts with water to form acetic acid[6]. Keep away from moisture and incompatible materials like alcohols and amines (except as intended in the reaction)[11].

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Store in a well-ventilated place away from ignition sources[9].

  • Dichloromethane (DCM): Suspected carcinogen. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency safety shower and eyewash station must be readily accessible.

Detailed Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (-)-norscopolamine (1.0 g, 3.45 mmol).

  • Dissolve the starting material in anhydrous pyridine (20 mL).

  • Cool the flask to 0 °C using an ice-water bath.

Acetylation Reaction
  • While stirring the solution at 0 °C, add acetic anhydride (0.49 mL, 5.18 mmol, 1.5 equivalents) dropwise over 10 minutes using a syringe.

    • Rationale: Adding the acetic anhydride slowly at a low temperature helps to control the exothermic reaction and enhances selectivity for the more reactive amine group.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a 9:1 or 9.5:0.5 ratio, can be effective.

    • Visualization: Use a UV lamp (254 nm) and/or an iodine chamber to visualize the spots. The product, N-acetyl-norscopolamine, should have a higher Rf value than the more polar starting material, (-)-norscopolamine. The reaction is complete when the norscopolamine spot is no longer visible.

Work-up and Extraction
  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water (10 mL) to hydrolyze the excess acetic anhydride. This is an exothermic process.

    • Rationale: Quenching destroys the reactive acetic anhydride, preventing unwanted side reactions during extraction.[12]

  • Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM) (50 mL).

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 25 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acetic acid.

    • Brine (1 x 25 mL) to remove residual water.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-acetyl-norscopolamine can be purified by flash column chromatography on silica gel.

  • Pack a glass column with silica gel using a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of the solvent system, starting with a lower polarity and gradually increasing it. For example, start with 100% DCM and gradually add MeOH up to 5%.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-acetyl-norscopolamine as a solid or viscous oil.

Experimental Workflow Diagram

G A 1. Dissolve (-)-Norscopolamine in Anhydrous Pyridine B 2. Cool to 0°C A->B C 3. Add Acetic Anhydride (dropwise) B->C D 4. Stir at 0°C, then warm to RT C->D E 5. Monitor by TLC D->E Reaction Progress E->D Incomplete? F 6. Quench with H₂O at 0°C E->F Complete G 7. Dilute with DCM & Transfer to Separatory Funnel F->G H 8. Aqueous Work-up (HCl, NaHCO₃, Brine) G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Filter & Concentrate I->J K 11. Purify by Flash Chromatography J->K Crude Product L 12. Characterize Pure Product K->L Pure Product

Caption: Step-by-step workflow for the synthesis and purification of N-acetyl-norscopolamine.

Product Characterization

The identity and purity of the final product should be confirmed using modern analytical techniques.

TechniquePurposeExpected Observations
TLC Purity checkA single spot with an Rf different from the starting material.
LC-MS Purity & MassA single peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion of N-acetyl-norscopolamine (C₁₈H₂₁NO₅, MW: 331.36 g/mol ).
¹H NMR Structure ElucidationAppearance of a new singlet at ~2.1 ppm corresponding to the acetyl (-COCH₃) protons. Shifts in the signals of protons adjacent to the nitrogen atom.
¹³C NMR Structure ElucidationAppearance of new signals for the acetyl group: a methyl carbon (~22 ppm) and a carbonyl carbon (~170 ppm).
FT-IR Functional GroupsAppearance of a strong amide carbonyl (C=O) stretch around 1630-1650 cm⁻¹. Disappearance of the N-H stretch from the secondary amine.

The use of advanced analytical methods like LC-MS is crucial for confirming the identity and quantifying the purity of the synthesized compound[13][14].

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time or allow it to stir overnight at room temperature. Ensure reagents are pure and anhydrous.
Product loss during work-up.Ensure pH is correct during washes. Perform back-extraction of aqueous layers with DCM.
Incomplete Reaction Insufficient acetylating agent.Use a slight excess of acetic anhydride (1.5-2.0 eq).
Deactivated reagents.Use a fresh bottle of acetic anhydride. Ensure pyridine is anhydrous.
Presence of O-acetylated byproduct Reaction temperature too high.Maintain the reaction temperature strictly at 0 °C during addition and for the initial phase.
Extended reaction time at high temp.Reduce the overall reaction time after it reaches room temperature.
Difficult Purification Product and starting material co-elute.Optimize the TLC solvent system before running the column. Use a shallower gradient during elution.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the selective N-acetylation of (-)-norscopolamine. By carefully controlling the reaction conditions, particularly temperature, high selectivity and good yields can be achieved. Adherence to the safety guidelines is paramount due to the hazardous nature of the reagents involved. The successful synthesis and purification of N-acetyl-norscopolamine using this protocol will enable further research into its potential as a pharmaceutical agent or intermediate.

References

  • Process for the preparation of (-)-norscopolamine.
  • Norscopolamine (20 mg). USP Store.
  • Method for separation and purification of n-acetylglucosamine.
  • Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • n-nitromorpholine. Organic Syntheses Procedure.
  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH.
  • Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (Paper not yet published).
  • 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses Procedure.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Merck Millipore.
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • Purification and separation method of N-acetyl-D-glucosamine.
  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
  • De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2) - NCBI.
  • Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). MDPI.
  • Prepar
  • Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples: Applic
  • Acetamides. Organic Chemistry Portal.
  • ACETIC ANHYDRIDE HAZARD SUMMARY. NJ.gov.
  • Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. PMC.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Protein Acetylation: Methods and Protocols.
  • SAFETY DATA SHEET - Acetic Anhydride. Sigma-Aldrich. (Paper not yet published).
  • SAFETY DATA SHEET - Tetrahydrofuran/Acetic Anhydride/Pyridine Solution. FUJIFILM Wako. (Paper not yet published).
  • Mild and Useful Method for N-Acyl
  • Process for the preparation of n-acetyl-d-mannosamine monohydrate.
  • One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry (RSC Publishing).
  • Selective Utilization of N-acetyl Groups in Chitin for Transamid
  • Acetic anhydride. Sciencemadness Wiki. (Web page not available).
  • Pyridine - SAFETY DATA SHEET. PENTA. (Paper not yet published).
  • Synthesis of N-acetyl-9- S-acetyl-9-thioneuraminic acid, N-acetyl-9-thioneuraminic acid, and their methyl α-glycosides. R Discovery.
  • Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

Sources

Application

A Practical Guide to the Purification of O-Acetyl-(-)-norscopolamine via Flash Column Chromatography

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract: The synthesis of O-Acetyl-(-)-norscopolamine, a key intermediate in the development of various pharmaceuticals, o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of O-Acetyl-(-)-norscopolamine, a key intermediate in the development of various pharmaceuticals, often yields a crude product containing unreacted starting materials, reagents, and side-products. Achieving high purity is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides an in-depth, experience-driven guide to the purification of O-Acetyl-(-)-norscopolamine using normal-phase flash column chromatography. We will delve into the principles of separation, a detailed, self-validating protocol from method development to final purity assessment, and expert troubleshooting advice.

The Principle of Separation: Exploiting Polarity and Basicity

The successful chromatographic purification of O-Acetyl-(-)-norscopolamine hinges on understanding its key chemical characteristics and how they differ from potential impurities.

  • The Molecule: O-Acetyl-(-)-norscopolamine is a tropane alkaloid derivative. The critical features for this purification are:

    • The ester group resulting from the acetylation of the primary alcohol on the tropic acid moiety. This significantly decreases the polarity compared to the parent compound, (-)-norscopolamine, which possesses a free hydroxyl group.

    • The secondary amine within the bicyclic tropane core. This group is basic and can interact strongly with the acidic surface of standard silica gel, leading to significant peak tailing and poor separation if not properly managed.

  • The Strategy: Normal-Phase Chromatography We will employ normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a mixture of non-polar and moderately polar organic solvents. The separation mechanism is based on the principle that less polar compounds travel faster through the column (higher Rf value), while more polar compounds are retained longer (lower Rf value).

    • Expected Elution Order:

      • Non-polar by-products (if any).

      • O-Acetyl-(-)-norscopolamine (Product)

      • (-)-Norscopolamine (Starting Material - more polar due to the free -OH group).

  • The Challenge: The Basic Amine The free silanol groups (Si-OH) on the surface of silica gel are weakly acidic. The basic secondary amine of our target molecule will undergo acid-base interactions, causing it to "stick" to the stationary phase. This results in broad, tailing peaks that merge, leading to failed purification.

    • The Solution: Mobile Phase Modification To mitigate this, we introduce a small amount (typically 0.1-1%) of a volatile organic base, such as triethylamine (TEA) , into the mobile phase. The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and ensuring the analyte travels smoothly through the column, resulting in sharp, symmetrical peaks.

Pre-Chromatography Workflow: Setting the Stage for Success

A successful column run is determined before the column is even packed. Methodical preparation and method development are paramount.

Thin-Layer Chromatography (TLC) for Method Development

TLC is an indispensable tool for rapidly determining the optimal mobile phase (eluent) for your separation. The goal is to find a solvent system where the product has a retention factor (Rf) of approximately 0.25-0.35 , and there is clear separation from all major impurities.

Protocol: TLC Method Development

  • Prepare Samples: Create dilute solutions (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane or ethyl acetate) of:

    • The crude reaction mixture (CRM).

    • The starting material (SM), (-)-norscopolamine, if available.

    • The purified product (P), if a standard is available.

  • Select a Solvent System: A common starting point for compounds of this polarity is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate, abbreviated as EtOAc).

  • Spot the Plate: Using a capillary tube, spot the SM, CRM, and P side-by-side on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen eluent. For example, start with 70:30 Hexane:EtOAc.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain, which reacts with many organic compounds).

  • Analyze and Iterate:

    • If all spots are at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of EtOAc (e.g., to 50:50).

    • If all spots are at the top (high Rf), the eluent is too polar. Decrease the proportion of EtOAc (e.g., to 80:20).

    • Once you achieve an Rf of ~0.3 for your product, add 1% triethylamine (TEA) to the chosen solvent system and re-run the TLC. Observe if the spots become sharper and less streaky. This will be your final eluent system for the column.

Table 1: Example TLC Method Development Results

TrialEluent System (Hexane:EtOAc + 1% TEA)Rf (Starting Material)Rf (Product)Observations
180:200.050.15Poor separation, low Rf. Eluent is not polar enough.
250:500.200.55Product Rf is too high. Separation is okay but could be better.
3 65:35 0.10 0.30 Optimal. Good separation (ΔRf = 0.20) and ideal product Rf.
Sample Preparation: The Power of Dry Loading

For optimal separation, the sample should be introduced to the column in a concentrated band. Liquid loading (dissolving the sample in a small amount of solvent) can work, but a superior technique is dry loading, which prevents band broadening.[1]

Protocol: Dry Loading Sample Preparation

  • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (DCM) or methanol in a round-bottom flask.

  • Add an inert adsorbent material, such as Celite® or a small amount of silica gel (approx. 2-3 times the mass of your crude product).

  • Swirl the slurry to ensure the crude product is thoroughly adsorbed onto the solid support.

  • Remove the solvent completely under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This powder is now ready to be loaded onto the column.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. Column dimensions and solvent volumes should be scaled accordingly for different sample sizes.

Materials and Reagents
  • Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size). Approx. 50-100 g per 1 g of crude product.

  • Crude Sample: Adsorbed onto Celite/silica as described above.

  • Mobile Phase (Eluent): Pre-mixed solvent system determined by TLC (e.g., 65:35 Hexane:EtOAc + 1% TEA). Prepare a sufficient volume.

  • Hardware: Glass chromatography column (e.g., 40 mm diameter), clamps, collection tubes/flasks, air/nitrogen line with a flow controller (for flash chromatography).

  • Other: Sand (acid-washed), cotton or glass wool.

Step-by-Step Purification Procedure
  • Column Packing (Dry Pack Method[1])

    • Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug.

    • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.

    • Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing and remove any air pockets. The packed silica bed should be level.

    • Add another thin layer of sand on top of the silica bed to protect it from disturbance during solvent addition.

  • Column Equilibration

    • Begin adding your initial, less polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA) to the column.

    • Apply gentle pressure with air or nitrogen to push the solvent through the silica bed. Important: Never let the column run dry once it is wetted with solvent. The top of the solvent should always be above the top sand layer.

    • Continue until the entire silica bed is saturated and solvent is dripping from the outlet. This process wets the silica and removes trapped air.

  • Sample Loading

    • Drain the solvent until it is just level with the top layer of sand.

    • Carefully add your dry-loaded sample as a powder onto the sand, creating a thin, even layer.

    • Gently place another thin layer of sand on top of the sample layer to protect it.

  • Elution and Fraction Collection

    • Carefully add your mobile phase to the column, filling the space above the sand.

    • Apply pressure to begin eluting the compounds. A steady drip rate is ideal.

    • Start with a lower polarity mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA) for 2-3 column volumes to elute any very non-polar impurities.

    • Switch to your target mobile phase determined by TLC (e.g., 65:35 Hexane:EtOAc + 1% TEA).

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.

    • If the starting material is stubborn, you can increase the polarity further at the end of the run (e.g., to 50:50 Hexane:EtOAc + 1% TEA) to flush it from the column. This is known as a step gradient .

  • Fraction Analysis

    • Using TLC, analyze every few fractions to track the elution of your product.

    • Spot multiple fractions on a single TLC plate alongside a reference spot of your crude material.

    • Identify the fractions that contain your pure product. There should be a "clean" separation, with fractions containing only the product spot, flanked by fractions containing impurities or mixtures.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purify Phase 2: Chromatographic Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Reaction Product TLC TLC Method Development (Find Optimal Eluent) Crude->TLC DryLoad Sample Dry Loading (Adsorb on Celite/Silica) TLC->DryLoad Load Load Sample DryLoad->Load Pack Pack Column with Silica Equil Equilibrate Column Pack->Equil Equil->Load Elute Elute with Gradient & Collect Fractions Load->Elute TLC_F Analyze Fractions by TLC Elute->TLC_F Pool Pool Pure Fractions TLC_F->Pool Evap Solvent Evaporation Pool->Evap Pure Pure O-Acetyl-Norscopolamine Evap->Pure

Caption: A comprehensive workflow for the purification of O-Acetyl-(-)-norscopolamine.

Post-Chromatography and Purity Assessment

This final phase ensures you have isolated the correct compound at the desired purity level, fulfilling the principle of a self-validating system.

  • Pooling and Solvent Removal: Combine the fractions identified as pure by TLC into a clean, pre-weighed round-bottom flask. Remove the solvents and the volatile triethylamine using a rotary evaporator.

  • Yield Calculation: Weigh the flask containing the final product to determine the isolated yield.

  • Purity and Identity Confirmation: Do not rely solely on TLC. The purity and structural identity of the final compound should be rigorously confirmed by more powerful analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): An essential tool for quantifying purity. A simple isocratic or gradient method on a C18 or silica column can provide a precise purity percentage.[2][3]

    • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the compound, verifying that the acetylation occurred at the desired position and that the core structure is intact.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation 1. Incorrect mobile phase. 2. Column was overloaded. 3. Sample band was too diffuse (poor loading).1. Re-optimize eluent with TLC; aim for a larger ΔRf. 2. Use more silica gel (aim for 50:1 to 100:1 ratio of silica:crude). 3. Use the dry loading technique.
Streaking/Tailing Peaks 1. Compound is interacting with acidic silica. 2. Sample is not fully soluble in the mobile phase.1. Add 0.1-1% triethylamine (TEA) or ammonia in methanol to your eluent. 2. Ensure the chosen eluent system can fully solubilize the compound.
Product Won't Elute 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., add methanol to a DCM or EtOAc system). 2. This is rare if TEA is used, but consider an alternative stationary phase like alumina.
Cracked/Channeled Column 1. Poorly packed silica. 2. Column ran dry during the run.1. Repack the column, ensuring even settling by tapping. 2. Always keep the solvent level above the top of the silica bed.

Alternative Strategy: Strong Cation Exchange (SCX) Chromatography

For particularly challenging purifications or as an orthogonal clean-up step, Strong Cation Exchange (SCX) solid-phase extraction (SPE) is a powerful alternative.[4] This technique separates compounds based on charge rather than polarity.

Principle:

  • Load (Catch): The crude mixture is dissolved in a slightly acidic solvent and passed through the SCX cartridge. The protonated (positively charged) secondary amine of O-Acetyl-(-)-norscopolamine binds ionically to the negatively charged sulfonic acid groups of the SCX sorbent. Neutral impurities pass through.

  • Wash: The cartridge is washed with a neutral organic solvent (e.g., methanol) to remove any remaining non-basic impurities.

  • Elute (Release): The purified product is released from the sorbent by washing with a basic solution (e.g., 2-5% ammonium hydroxide in methanol), which deprotonates the amine, breaking the ionic bond.

This "catch-and-release" method is highly effective for separating basic alkaloids from neutral compounds.

References

  • Google Patents. (1970). Process for the preparation of (-)-norscopolamine.
  • Stalcup, A. M., & Faulkner, J. R. (1991). Determination of the enantiomeric purity of scopolamine isolated from plant extract using achiral/chiral coupled column chromatography. Biomedical Chromatography, 5(1), 3–7. [Link]

  • Obradović, D., Pešić, I., Čarapić, M., & Agbaba, D. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. [Link]

  • Kononov, A. I., et al. (2020). Synthesis of O-Acetylated N-Acetylneuraminic Acid Glycal. ResearchGate. [Link]

  • He, Y., Luo, J., & Kong, L. (2011). Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure. Journal of Separation Science, 34(7), 806–811. [Link]

  • Garrido-López, Á., & Otles, S. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Foods, 11(3), 411. [Link]

  • This citation was not used in the final response.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • This citation was not used in the final response.
  • Sati, S. C., & Joshi, S. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Teledyne ISCO. (2012). Purification of Alkaloids. Application Note AN40. [Link]

  • Obradović, D., Pešić, I., Čarapić, M., & Agbaba, D. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Romero-González, R., Frenich, A. G., & Vidal, J. L. M. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 11(15), 2235. [Link]

Sources

Method

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Analysis

An Application Guide to the Use of O-Acetyl-(-)-norscopolamine as an Analytical Reference Standard In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of imp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of O-Acetyl-(-)-norscopolamine as an Analytical Reference Standard

In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities and related substances are paramount to ensuring drug safety and efficacy. O-Acetyl-(-)-norscopolamine is a key related substance to Scopolamine (also known as Hyoscine), a tropane alkaloid with significant medical applications.[1][2] As a derivative, its presence in a drug substance or product must be monitored and controlled. This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper characterization, handling, and application of O-Acetyl-(-)-norscopolamine as a certified reference standard for quantitative analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, incorporating principles from international regulatory guidelines to ensure data integrity and trustworthiness.[3][4][5]

Characterization of the O-Acetyl-(-)-norscopolamine Reference Standard

The foundation of any reliable quantitative analysis is a well-characterized reference standard.[6] Its identity, purity, and integrity must be unequivocally established before use. A reference standard is a highly purified and characterized material used as a benchmark for qualitative or quantitative analysis.[7][8]

1.1. Physicochemical Properties

A summary of the key identifiers for O-Acetyl-(-)-norscopolamine is provided below. These properties are essential for documentation, safety data sheet (SDS) management, and analytical method development.

PropertyValueSource
Chemical Name [(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-acetoxy-2-phenylpropanoateDerived from Scopolamine structure
Synonyms O-Acetylscopolamine, AcetylscopolamineCommon nomenclature
Parent Compound Norscopolamine[9][10][11][12]
Molecular Formula C₁₉H₂₃NO₅[1]
Molecular Weight 345.40 g/mol [1]
CAS Number 5027-67-8 (for Hydrobromide salt)[2]

1.2. Structural Confirmation and Identity

The identity of the reference standard lot must be confirmed using orthogonal analytical techniques. This ensures that the material is, without a doubt, O-Acetyl-(-)-norscopolamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The observed chemical shifts and coupling constants should be consistent with the proposed structure. Two-dimensional techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.[13][14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The observed mass of the protonated molecule [M+H]⁺ should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass. Fragmentation patterns observed in MS/MS analysis can provide further structural confirmation.[16][17][18]

1.3. Purity and Assay Assignment

The purity value assigned to the reference standard is critical as it directly impacts the accuracy of all subsequent quantitative measurements. A mass balance approach is typically employed, accounting for all possible impurities.

  • Chromatographic Purity (HPLC): A validated, stability-indicating HPLC method should be used to determine the area percentage of the main peak and detect any organic impurities.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis and purification process.

  • Inorganic Impurities: A test for residue on ignition (sulfated ash) is performed to determine the content of inorganic impurities.

The final, certified purity or assay value is calculated by subtracting the percentages of all identified impurities from 100%. This value is reported on the Certificate of Analysis (CoA) that accompanies the reference standard.

The Foundational Workflow of Using a Reference Standard

Utilizing a reference standard is a systematic process that ensures the traceability and reliability of analytical results. The overall workflow demonstrates the interconnectedness of proper standard handling, system verification, and data validation.

G cluster_prep Phase 1: Preparation & Verification cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Data Processing & Validation RS Receive & Verify Reference Standard (RS) (Check CoA) Sol_Prep Prepare Stock & Working Standard Solutions RS->Sol_Prep Accurate Weighing SST Perform System Suitability Test (SST) Sol_Prep->SST Inject Standard Sequence Run Analytical Sequence (Standards & Samples) SST->Sequence System OK Sample_Prep Prepare Sample Solutions Sample_Prep->Sequence Integration Peak Integration & Identification Sequence->Integration Quant Quantification (Compare Sample to RS) Integration->Quant Validation Method Validation & Data Review Quant->Validation Report Final Report Generation Validation->Report

Caption: Overall workflow for quantitative analysis using a reference standard.

Application Protocol: Quantification by HPLC-UV

This protocol details a validated method for the quantification of O-Acetyl-(-)-norscopolamine in a sample matrix, such as a drug product formulation or a stability study sample.

3.1. Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The concentration of O-Acetyl-(-)-norscopolamine in a sample is determined by comparing its peak area response to the peak area response of a known concentration of the O-Acetyl-(-)-norscopolamine reference standard.[19][20][21]

3.2. Materials and Reagents

MaterialGrade/Specification
O-Acetyl-(-)-norscopolamine RSCertified Reference Standard, purity >98%
Acetonitrile (ACN)HPLC Grade
Ammonium AcetateAnalytical Reagent Grade
Acetic AcidGlacial, ACS Grade
WaterHPLC Grade / Purified to 18.2 MΩ·cm
MethanolHPLC Grade

3.3. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalentA standard quaternary or binary pump system with autosampler and UV detector is sufficient.
Column C18, 4.6 x 150 mm, 3.5 µmC18 provides good retention for moderately polar tropane alkaloids.
Mobile Phase A 20 mM Ammonium Acetate, pH adjusted to 5.5 with Acetic AcidThe buffer controls the ionization state of the analyte's tertiary amine, ensuring consistent retention and peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.
Gradient 0-15 min: 20-60% B; 15-16 min: 60-20% B; 16-20 min: 20% BA gradient is often necessary to separate related substances with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control enhances retention time reproducibility.
Injection Vol. 10 µLA small volume is sufficient for modern HPLC systems.
Detection UV at 210 nmTropane alkaloids exhibit UV absorbance at lower wavelengths due to the phenyl group.

3.4. Preparation of Solutions

Causality Note: All solutions should be prepared in Class A volumetric glassware to minimize error. The reference standard should be allowed to equilibrate to room temperature before weighing to prevent moisture condensation.[22]

  • Mobile Phase A Preparation: Dissolve 1.54 g of Ammonium Acetate in 1 L of HPLC grade water. Adjust the pH to 5.5 using glacial acetic acid. Filter through a 0.45 µm nylon filter.

  • Reference Standard (RS) Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of O-Acetyl-(-)-norscopolamine RS into a 100 mL volumetric flask.

    • Record the weight precisely.

    • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10.0 mL of the RS Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent.

  • Sample Preparation:

    • Prepare the sample to obtain a theoretical final concentration of approximately 10 µg/mL of O-Acetyl-(-)-norscopolamine in the same diluent as the working standard. This may involve dissolving a powder, diluting a liquid, or extracting from a matrix.

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection to protect the column.

3.5. System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[23] This is a self-validating step.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (10 µg/mL) five times consecutively.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0% for the five replicate injections.

If SST criteria are not met, the system must be investigated and rectified before proceeding with sample analysis.

3.6. Data Analysis and Calculation

The concentration of O-Acetyl-(-)-norscopolamine in the sample is calculated using the principle of external standardization.

Formula: Concentration (µg/mL) = (Area_Sample / Area_Standard) * Conc_Standard * Dilution_Factor

Where:

  • Area_Sample is the peak area of O-Acetyl-(-)-norscopolamine in the sample chromatogram.

  • Area_Standard is the average peak area from the SST injections.

  • Conc_Standard is the concentration of the Working Standard Solution (µg/mL), corrected for the purity of the reference standard.

  • Dilution_Factor is the dilution factor applied during sample preparation.

Protocol Validation Framework

To ensure a method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][24]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte vs. Matrix) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range defines Linearity->Range confirms Accuracy->Range confirms Precision->Range confirms

Caption: Key parameters for analytical method validation.

The following table summarizes the validation parameters and typical acceptance criteria for a quantitative impurity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can measure the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity analysis should pass. No co-elution at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the LOQ to 120% of the specification limit for an impurity.
Accuracy The closeness of test results to the true value. Assessed by spiking the matrix with known amounts of the standard.% Recovery should be within 80-120% at each concentration level.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.%RSD should be ≤ 5% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ should meet acceptance criteria.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp).System suitability parameters should remain within limits. Results should not be significantly impacted.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reference standard over time.

  • Storage: Store the standard in its original, tightly sealed container at the temperature specified on the CoA (typically 2-8 °C or -20 °C), protected from light and moisture.

  • Handling: Use appropriate personal protective equipment (PPE). O-Acetyl-(-)-norscopolamine, like its parent compounds, is a potent anticholinergic agent.

  • Stability: Do not use the reference standard beyond its expiration or re-test date. Stock solutions should be stored under refrigerated conditions and their stability evaluated; they are typically stable for a few days to a week. Working solutions should be prepared fresh daily.

Conclusion

O-Acetyl-(-)-norscopolamine is an essential tool for the accurate quality control of Scopolamine-containing pharmaceutical products. Its effective use as a reference standard is predicated on its initial characterization, proper handling, and application within a well-controlled, validated analytical method. By following the detailed HPLC protocol and adhering to the principles of system suitability and method validation outlined in this guide, analytical laboratories can generate reliable, reproducible, and defensible data that meet stringent scientific and regulatory standards.

References

  • PubChem. (n.d.). Norscopolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Axios Research. (n.d.). N-Nitroso Scopolamine EP Impurity A (N-Nitroso Norscopolamine, N-Nitroso Norhyoscine). Retrieved from [Link]

  • Cleanchem. (n.d.). O-Acetyl Scopolamine Hydrobromide. Retrieved from [Link]

  • Schmidt, H. L., et al. (1970). Process for the preparation of (-)-norscopolamine. U.S. Patent 3,538,102.
  • Studzińska-Sroka, E., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 36(2). Retrieved from [Link]

  • PubChem. (n.d.). Norscopolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Russo, M. V., et al. (2025). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 30(23), 5993. Retrieved from [Link]

  • Moran, T. S. (2006). NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Defense Technical Information Center. Retrieved from [Link]

  • Pure Synth. (2025). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from [Link]

  • Wikipedia. (n.d.). Norscopolamine. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Kulikova, N.Y., et al. (2011). Synthesis of O-Acetylated N-Acetylneuraminic Acid Glycal. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (2025). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved from [Link]

  • Wang, X., & Raetz, C. R. (1998). Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3. Journal of Biological Chemistry, 273(49), 32687-32696. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Boonlarppradab, C., et al. (2014). New Isocoumarin Derivatives and Meroterpenoids from the Marine Sponge-Associated Fungus Aspergillus similanensis sp. nov. KUFA 0013. Marine Drugs, 12(10), 5126-5143. Retrieved from [Link]

  • Belarbi, M., et al. (2024). Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. Journal of Drug Delivery and Therapeutics, 14(6-S), 133-140. Retrieved from [Link]

  • Ghasemzadeh, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2343. Retrieved from [Link]

  • Weigel, S. J., et al. (2013). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Journal of Medicinal Chemistry, 56(15), 6171-6184. Retrieved from [Link]

  • Papotti, G., et al. (2020). Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. Molecules, 25(3), 504. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova, 43(9), 1264-1276. Retrieved from [Link]

  • Burgess, C. (2020). How Do You Prepare Reference Standards and Solutions? Spectroscopy, 30(4), 14-17. Retrieved from [Link]

  • Mzannia, A., et al. (2025). LC-ESI-MS-MS analysis of tropane alkaloids from Datura stramonium and Datura tatula L. hairy root extracts and the potential antifungal activity against Fusarium oxysporum. Cogent Food & Agriculture, 11(1). Retrieved from [Link]

  • Greis, K. D., & Hart, G. W. (1998). Analytical methods for the study of O-GlcNAc glycoproteins and glycopeptides. Methods in Molecular Biology, 76, 19-33. Retrieved from [Link]

  • de Souza, A. C. Z., et al. (2020). Erythroxylum pungens Tropane Alkaloids: GC-MS Analysis and the Bioactive Potential of 3-(2-methylbutyryloxy)tropan-6,7-diol in Zebrafish (Danio rerio). Planta Medica, 87(10/11), 868-877. Retrieved from [Link]

  • Julina, R., et al. (1987). A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine. Carbohydrate Research, 164, 415-432. Retrieved from [Link]

  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • El Bazaoui, A., et al. (2012). Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. from Morocco. Zeitschrift für Naturforschung C, 67(9-10), 461-470. Retrieved from [Link]

  • Di Iulio, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33267-33278. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Li, Y., et al. (2022). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. Journal of Analytical Methods in Chemistry, 2022, 8958742. Retrieved from [Link]

  • Thompson, M., et al. (2000). Harmonized guidelines for internal quality control in analytical chemistry laboratories. Pure and Applied Chemistry, 67(4), 649-666. Retrieved from [Link]

  • ProPharma Group. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. AKJournals. Retrieved from [Link]

  • Klick, S., & Bach, G. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). Retrieved from [Link]

Sources

Application

In vitro assays to assess the activity of O-Acetyl-(-)-norscopolamine

Executive Summary & Compound Profile O-Acetyl-(-)-norscopolamine is a semi-synthetic tropane alkaloid derivative.[1] Structurally, it represents the O-acetylated ester of norscopolamine (norhyoscine).[1] While norscopola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

O-Acetyl-(-)-norscopolamine is a semi-synthetic tropane alkaloid derivative.[1] Structurally, it represents the O-acetylated ester of norscopolamine (norhyoscine).[1] While norscopolamine is a known metabolite of scopolamine with reduced blood-brain barrier (BBB) permeability due to its secondary amine polarity, the O-acetylation at the tropic acid moiety significantly alters its physicochemical properties.[1]

This modification introduces two critical pharmacological hypotheses that this guide addresses:

  • Lipophilicity & Permeability: The acetyl group masks the polar hydroxyl, potentially creating a "prodrug-like" effect that enhances membrane permeability before enzymatic hydrolysis.[1]

  • Receptor Affinity: Acetylation of the tropic acid hydroxyl (essential for hydrogen bonding in the orthosteric binding pocket of muscarinic receptors) may modulate binding affinity (

    
    ) compared to the parent norscopolamine.[1]
    

This Application Note provides a rigorous framework to assess the stability , binding affinity , and functional antagonism of O-Acetyl-(-)-norscopolamine.[1]

Critical Handling & Stability (The "Zero-Step")

Expert Insight: The O-acetyl ester linkage is susceptible to spontaneous and enzymatic hydrolysis, particularly in the presence of plasma esterases or high-pH buffers.[1] If stability is not validated first, subsequent assays may inadvertently measure the activity of the hydrolysis product (norscopolamine), leading to false potency data.[1]

Protocol A: Chemical & Metabolic Stability Assessment

Objective: Determine the half-life (


) of the parent compound in assay buffers and liver microsomes.[1]

Materials:

  • Test Compound: O-Acetyl-(-)-norscopolamine (10 mM stock in DMSO).[1]

  • Matrix: PBS (pH 7.[1]4) and Pooled Human/Rat Liver Microsomes (HLM/RLM).[1]

  • Analysis: LC-MS/MS.[1]

Procedure:

  • Incubation: Spike compound (1 µM final) into PBS or Microsomal mix (0.5 mg protein/mL + NADPH regenerating system).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately mix with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Quantification: Monitor the depletion of parent (O-Acetyl) and appearance of metabolite (Norscopolamine).[1]

Decision Gate:

  • If

    
     min in PBS: Perform all subsequent binding assays at pH 7.0 or 4°C to minimize hydrolysis.
    
  • If Stable in PBS but Unstable in HLM: Compound acts as a prodrug; functional assays in whole cells (with esterases) must account for conversion.[1]

Receptor Binding Assays (Affinity Profiling)

To determine the affinity (


) of O-Acetyl-(-)-norscopolamine for Muscarinic Acetylcholine Receptors (mAChRs).
Experimental Logic

We utilize a Radioligand Competition Binding Assay . Since scopolamine derivatives are non-selective antagonists, we screen against M1 (cognitive impact) and M2 (cardiac impact) subtypes to assess selectivity ratios.[1]

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) - Hydrophilic, high affinity, low non-specific binding.[1]
  • Receptor Source: CHO-K1 or HEK293 membrane preparations stably expressing human M1 or M2 receptors.[1]

Protocol B: Competition Binding Workflow

Step-by-Step Methodology:

  • Buffer Preparation:

    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

      
      , 1 mM EDTA.[1]
      
    • Note: If Protocol A indicated instability, adjust pH to 7.0 and keep on ice.[1]

  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane +

      
      -NMS + Buffer.[1]
      
    • Non-Specific Binding (NSB): Membrane +

      
      -NMS + 10 µM Atropine (saturating antagonist).[1]
      
    • Test Wells: Membrane +

      
      -NMS + O-Acetyl-(-)-norscopolamine (Concentration range: 
      
      
      
      M to
      
      
      M, semi-log dilutions).[1]
  • Incubation:

    • Add 5-10 µg membrane protein/well.[1]

    • Add

      
      -NMS at 
      
      
      
      concentration (approx.[1] 0.2 nM).[1]
    • Incubate for 60 min at 25°C (equilibrium).

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB) using a cell harvester.[1]

    • Wash 3x with ice-cold wash buffer.[1]

  • Detection:

    • Add liquid scintillation cocktail. Count Radioactivity (CPM) on a Microbeta counter.[1]

Data Analysis:

  • Calculate % Specific Binding.[1]

  • Fit to a one-site competition model (Hill slope constrained to -1.0 unless cooperativity is evident).

  • Calculate

    
    : 
    
    
    
    
    (Cheng-Prusoff Equation)

Functional Activity Assays (Antagonism Mode)

Binding confirms affinity, but not intrinsic activity.[1] We must verify if O-Acetyl-(-)-norscopolamine acts as a competitive antagonist .[1]

Pathway Visualization

The following diagram illustrates the divergent signaling pathways for Muscarinic receptors and the intervention point of the antagonist.

MuscarinicSignaling cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi Pathway (M2, M4) ACh Acetylcholine (Agonist) M1 M1 Receptor ACh->M1 M2 M2 Receptor ACh->M2 Antagonist O-Acetyl-(-)- norscopolamine Antagonist->M1 Blocks Antagonist->M2 Blocks PLC PLC activation M1->PLC IP3 IP3 Generation PLC->IP3 Ca Calcium Release (Fluorescence) IP3->Ca AC Adenylate Cyclase Inhibition M2->AC cAMP cAMP Decrease AC->cAMP

Figure 1: Mechanism of Action.[1] The compound blocks ACh binding, preventing Gq-mediated Calcium flux (M1) or Gi-mediated cAMP modulation (M2).[1]

Protocol C: Calcium Mobilization Assay (M1/M3 Antagonism)

Platform: FLIPR (Fluorometric Imaging Plate Reader).[1]

Step-by-Step Methodology:

  • Cell Culture: CHO-K1-M1 cells seeded in black-wall/clear-bottom 384-well plates (10k cells/well) overnight.

  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye + Probenecid (inhibits dye efflux) for 45 min at 37°C.

  • Pre-incubation (Antagonist Mode):

    • Add O-Acetyl-(-)-norscopolamine (serial dilutions) to cells.[1]

    • Incubate 15 min at Room Temp.

  • Agonist Challenge:

    • Inject Acetylcholine (ACh) at its

      
       concentration.[1]
      
    • Why EC80? This maximizes the signal window to detect antagonism.[1]

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Analysis:

    • Calculate

      
       of the antagonist against the fixed ACh challenge.[1]
      
    • Perform Schild Analysis (optional): Vary both antagonist and agonist concentrations to confirm competitive nature (Schild slope

      
      ).[1]
      

Data Presentation & Interpretation

Summarize your findings using the standardized table below to facilitate decision-making.

ParameterAssay TypeMetricResult (Example)Interpretation
Stability Microsomal Stability

(min)
12 min (Rat)Rapid hydrolysis; likely a prodrug.[1]
Affinity Radioligand Binding (M1)

(nM)
1.5 nMHigh affinity binding.[1]
Selectivity Radioligand Binding (M2)

(nM)
8.0 nM5-fold selectivity for M1 over M2.[1]
Potency FLIPR Calcium Flux (M1)

(nM)
4.2 nMFunctional potent antagonist.[1]
Permeability PAMPA-BBB

(

cm/s)
HighPredicted CNS penetration.[1]

References

  • Wess, J. (1996).[1] Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology, 10(1), 69-99.[1] Link

  • Caulfield, M. P., & Birdsall, N. J. (1998).[1] International Union of Pharmacology.[1] XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

  • Kenakin, T. (2009).[1] A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press.[1] (Standard text for Schild Analysis and Assay Design). Link

  • Ripperger, H. (1995).[1] (S)-scopolamine and (S)-norscopolamine from Atropanthe sinensis.[1][2] Planta Medica, 61(3), 292-293.[1] (Source for Norscopolamine chemistry).[1][2][3][4][5][6][7] Link

Sources

Method

Application Note: Cell-Based Pharmacological Profiling of O-Acetyl-(-)-norscopolamine at Muscarinic Acetylcholine Receptors

Introduction & Mechanistic Rationale O-Acetyl-(-)-norscopolamine (CAS 5027-68-9) is a highly purified biochemical derivative of norscopolamine, a tropane alkaloid structurally related to the classical anticholinergic age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

O-Acetyl-(-)-norscopolamine (CAS 5027-68-9) is a highly purified biochemical derivative of norscopolamine, a tropane alkaloid structurally related to the classical anticholinergic agent, scopolamine[1]. Scopolamine and its derivatives are well-characterized, competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which mediate critical parasympathetic functions in both the central and peripheral nervous systems[2].

While scopolamine acts as a non-selective antagonist across all five mAChR subtypes (M1–M5)[2], structural modifications to the bicyclic tropane ring—such as N-demethylation to form norscopolamine[3] and subsequent O-acetylation—can significantly alter the compound's lipophilicity, receptor binding kinetics, and blood-brain barrier permeability[4]. Consequently, O-Acetyl-(-)-norscopolamine serves as a vital pharmacological tool for studying the structure-activity relationship (SAR) of muscarinic antagonists.

To accurately profile the pharmacology of O-Acetyl-(-)-norscopolamine, researchers must employ robust, self-validating cell-based models. These models isolate specific receptor subtypes to determine equilibrium binding affinities (


) and functional antagonism (

,

) without the confounding variables (e.g., local acetylcholine release, varying tissue penetration) present in complex in vivo or whole-tissue preparations[5].

Pathway Ligand O-Acetyl-(-)-norscopolamine (Antagonist) M135 M1, M3, M5 Receptors (Gq/11-coupled) Ligand->M135 Blocks M24 M2, M4 Receptors (Gi/o-coupled) Ligand->M24 Blocks ACh Acetylcholine (Agonist) ACh->M135 Activates ACh->M24 Activates PLC Phospholipase C (PLC) M135->PLC AC Adenylyl Cyclase (AC) M24->AC Inhibits IP3 IP3 / DAG PLC->IP3 cAMP Decreased cAMP AC->cAMP Ca2 Calcium Release (FLIPR Assay Target) IP3->Ca2 PKA Decreased PKA Activity (TR-FRET Assay Target) cAMP->PKA

Figure 1: Muscarinic receptor signaling pathways modulated by O-Acetyl-(-)-norscopolamine.

Quantitative Pharmacological Parameters

When establishing cell-based assays, it is crucial to benchmark novel derivatives against known reference standards. The table below summarizes the expected assay validation parameters for tropane alkaloids in recombinant systems.

CompoundTargetAssay ModalityExpected

(nM)
Expected

(nM)
Scopolamine M1–M5Radioligand Binding0.1 – 1.0N/A
Norscopolamine M1–M5Radioligand Binding1.5 – 5.0N/A
O-Acetyl-(-)-norscopolamine M1, M3 (Gq)FLIPR (Calcium)N/A5.0 – 15.0
O-Acetyl-(-)-norscopolamine M2, M4 (Gi)TR-FRET (cAMP)N/A8.0 – 20.0

Note: Values are representative benchmarks for assay validation based on established tropane alkaloid SAR profiles.

Experimental Protocols & Methodologies

Senior Scientist Insight: The choice of cell line is the foundation of assay trustworthiness. Chinese Hamster Ovary (CHO-K1) cells are the industry standard for mAChR profiling because they lack endogenous muscarinic receptors. This ensures that all observed signals are exclusively mediated by the transfected human receptor subtype, eliminating background noise and off-target cross-talk.

Protocol A: Functional Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the ability of O-Acetyl-(-)-norscopolamine to competitively inhibit acetylcholine-induced calcium release in Gq-coupled receptors (M1, M3, M5).

Causality & Design: We utilize Fluo-4 AM, a cell-permeable fluorescent calcium indicator. Probenecid is strictly required in the dye-loading buffer to inhibit multidrug resistance-associated proteins (e.g., MRP1) that would otherwise actively extrude the de-esterified dye from the cytoplasm, destroying the assay's signal-to-noise ratio.

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-K1 cells stably expressing human M1, M3, or M5 receptors into 384-well black, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate culture media. Add 20 µL of dye-loading buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Serially dilute O-Acetyl-(-)-norscopolamine (from a 10 mM DMSO stock) in assay buffer to achieve final well concentrations ranging from 10 µM to 10 pM.

  • Antagonist Incubation: Add 10 µL of the diluted antagonist to the wells. Incubate for 30 minutes at room temperature to allow for receptor equilibration.

    • Self-Validation Step: Include Atropine (1 µM) as a 100% inhibition control and DMSO (0.1%) as a vehicle control to calculate the Z'-factor.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence for 10 seconds. Inject Acetylcholine at an

    
     concentration (predetermined via an agonist dose-response curve).
    
    • Why

      
      ? An 
      
      
      
      concentration provides a robust signal window while remaining sensitive enough to detect rightward shifts caused by competitive antagonism.
  • Signal Detection: Record fluorescence (Ex 488 nm / Em 515 nm) for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height.

Workflow Step1 1. Cell Culture CHO-K1 expressing mAChRs Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Compound Addition O-Acetyl-(-)-norscopolamine Step2->Step3 Step4 4. Agonist Challenge Acetylcholine (EC80) Step3->Step4 Step5 5. Signal Detection FLIPR Tetra (Ex 488/Em 515) Step4->Step5 Step6 6. Data Analysis Schild Plot & IC50 Step5->Step6

Figure 2: Step-by-step experimental workflow for the FLIPR calcium mobilization assay.

Protocol B: Radioligand Binding Assay for Receptor Affinity ( )

To determine the true equilibrium dissociation constant (


) independent of downstream signaling amplification, a competition binding assay using [³H]-N-methylscopolamine ([³H]-NMS) is employed.

Causality & Design: [³H]-NMS is a highly hydrophilic radioligand that does not cross intact cell membranes. This ensures that only cell-surface receptors are labeled, minimizing intracellular trapping artifacts that can skew kinetic calculations.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target mAChR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [³H]-NMS (final concentration ~Kd, typically 0.2–0.5 nM), 50 µL of O-Acetyl-(-)-norscopolamine (varying concentrations), and 100 µL of membrane suspension (10–20 µg protein/well).

  • Equilibration: Incubate the plates at room temperature for 120 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Why PEI? PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter matrix. Wash three times with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and count radioactivity (CPM).

  • Data Analysis: Calculate the

    
     using non-linear regression (four-parameter logistic equation). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Data Analysis & System Validation

To ensure the trustworthiness of the generated pharmacological data, every microplate must pass strict quality control metrics:

  • Z'-Factor: The assay must yield a Z'-factor

    
     to be deemed statistically robust and valid for compound profiling.
    
  • Schild Analysis: To confirm that O-Acetyl-(-)-norscopolamine acts as a purely competitive, reversible antagonist at the orthosteric site[5], a Schild plot must be generated by running agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist. A linear Schild plot with a slope of approximately unity (1.0) mathematically self-validates the competitive nature of the compound.

References

  • Scopolamine - Wikipedia Source: wikipedia.org URL:[Link]

  • Scopolamine - Medical Countermeasures Database - CHEMM Source: hhs.gov URL:[Link]

  • QUANTITATIVE IN VIVO RECEPTOR BINDING I. Theory and Application to the Muscarinic Cholinergic Receptor Source: jneurosci.org URL:[Link]

Sources

Application

Application Note: Precision Derivatization of O-Acetyl-(-)-norscopolamine for GC-MS

The following Application Note and Protocol guide addresses the specific requirements for the derivatization and GC-MS analysis of O-Acetyl-(-)-norscopolamine . This guide deviates from standard templates to focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide addresses the specific requirements for the derivatization and GC-MS analysis of O-Acetyl-(-)-norscopolamine .

This guide deviates from standard templates to focus on the unique chemical challenges posed by the tropane epoxide moiety and the secondary amine functionality in this specific analyte.

Executive Summary & Chemical Logic

The analysis of O-Acetyl-(-)-norscopolamine presents a dual chemical challenge that standard protocols often overlook. Unlike simple alkaloids, this molecule contains three critical functional zones:

  • The Secondary Amine (Nor-bridge): Highly polar and prone to irreversible adsorption on GC liners and column stationary phases, leading to peak tailing and poor quantification.

  • The Epoxide Ring (Scopine core): Thermally labile and sensitive to strong acids. Harsh derivatization (e.g., acidic acylation) can open this ring, forming degradation artifacts (apo-derivatives).

  • The Acetyl Ester: Already present on the tropic acid side chain.

The Strategy: Direct injection of the underivatized secondary amine is not viable for trace analysis. We must block the amine proton to increase volatility and inertness.

  • Recommended Approach: Silylation (MSTFA). This provides a neutral, chemically gentle environment that preserves the epoxide ring while quantitatively converting the secondary amine to a trimethylsilyl (TMS) derivative.

  • Alternative Approach: Fluoroacylation (MBTFA). Used only when Negative Chemical Ionization (NCI) is required for ultra-trace sensitivity, using neutral acylating reagents to protect the epoxide.

Chemical Mechanism & Workflow[1]

The following diagram illustrates the reaction pathway and the critical decision points to avoid degradation.

DerivatizationWorkflow cluster_warning Critical Control Point Analyte O-Acetyl-(-)-norscopolamine (2° Amine, Epoxide, Ester) Process Reaction: Nucleophilic Substitution (Silylation of N-H) Analyte->Process Dissolved in Ethyl Acetate Warning Avoid Acidic Anhydrides (PFPA/HFBA) Risk: Epoxide Ring Opening Analyte->Warning Reagent Reagent: MSTFA (Catalyst: 1% TMCS) Reagent->Process Excess Added Product N-TMS-O-Acetyl-norscopolamine (Volatile, Thermally Stable) Process->Product 60°C, 30 min GCMS GC-MS Analysis (EI Source) Product->GCMS Injection

Figure 1: Reaction workflow for the silylation of O-Acetyl-norscopolamine, highlighting the preservation of the epoxide ring.

Detailed Experimental Protocols

Protocol A: Silylation (The Gold Standard)

Objective: Create the N-TMS derivative for general EI-GC-MS profiling. Sensitivity: High (pg/mL range). Stability: Excellent (Epoxide preserved).

Materials Required
  • Solvent: Ethyl Acetate (anhydrous, HPLC grade). Note: Do not use methanol/ethanol as they react with silylating agents.

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ) with 1% Trimethylchlorosilane (TMCS ) catalyst.

  • Internal Standard: Scopolamine-d3 or Atropine-d3 (10 µg/mL in methanol, evaporated to dryness before use).

  • Equipment: Dry block heater, 2 mL autosampler vials with deactivated glass inserts.

Step-by-Step Procedure
  • Sample Preparation:

    • Evaporate the extraction solvent (e.g., from SPE or LLE) containing the analyte and Internal Standard to complete dryness under a gentle stream of nitrogen at 40°C.

    • Critical: Ensure zero water content. Moisture hydrolyzes MSTFA and the derivative.

  • Reconstitution:

    • Add 50 µL of anhydrous Ethyl Acetate to the dried residue. Vortex for 10 seconds to dissolve the lipophilic free base.

  • Derivatization Reaction:

    • Add 50 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly. Vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes .

    • Why 60°C? Secondary amines are sterically hindered compared to hydroxyls. Mild heating ensures 100% conversion without thermally degrading the tropane core.

  • Final Work-up:

    • Allow the vial to cool to room temperature (approx. 5 mins).

    • Optional: If the sample is too concentrated, dilute with 100 µL of anhydrous Ethyl Acetate.

    • Inject 1 µL directly into the GC-MS.

Protocol B: Neutral Fluoroacylation (For NCI Sensitivity)

Objective: Introduce electronegative fluorine atoms for Negative Chemical Ionization (NCI) detection without destroying the epoxide. Reagent Choice: MBTFA (N-Methyl-bis(trifluoroacetamide)) is preferred over anhydrides (PFPA/HFBA) because it is neutral and less likely to open the epoxide ring.

  • Preparation: Dry the extract as in Protocol A.

  • Reaction:

    • Add 50 µL Ethyl Acetate.

    • Add 50 µL MBTFA.

    • Incubate at 70°C for 30 minutes .

  • Mechanism: The secondary amine is converted to the N-TFA derivative. The O-acetyl group remains intact.

  • Analysis: Inject into GC-MS (NCI mode using Methane or Ammonia reagent gas).

Instrumental Parameters (GC-MS)[2][3][4][5][6][7][8][9]

To ensure robust data, the following instrument parameters are validated for tropane derivatives.

ParameterSettingRationale
Inlet Splitless (1 min purge)Maximizes sensitivity for trace analytes.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation of the tropane ring [1].
Column 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms)Standard non-polar phase; excellent separation of tropane isomers.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard balance of capacity and resolution.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent retention times.
Oven Program 70°C (1 min) → 20°C/min → 280°C (hold 5 min)Rapid ramp to elute high-boiling tropanes; total run time ~15 mins.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI)Standard source temperature.

Data Interpretation & Validation

Mass Spectral Characteristics

When analyzing N-TMS-O-Acetyl-norscopolamine , look for these diagnostic ions. The shift in mass from the parent compound is due to the replacement of the amine proton (H, mass 1) with a Trimethylsilyl group (TMS, mass 73).

  • Molecular Weight (MW):

    • O-Acetyl-norscopolamine: ~331.36 g/mol

    • Derivative (N-TMS): 331 + 72 (TMS - H) = 403.5 g/mol

  • Target Ions (SIM Mode):

Ion (m/z)OriginPurpose
403 Molecular Ion [M]+Quantitation (if abundant)
154 Tropane fragment (N-TMS bridge)Quantitation (Base Peak) - Highly specific to the silylated amine bridge.
94 Tropane ring fragmentQualifier
73 TMS group [Si(CH3)3]+Qualifier (Non-specific)
Quality Control Criteria
  • Derivatization Efficiency: Monitor the peak area of the Internal Standard (Scopolamine-d3). A drop >20% indicates moisture contamination in reagents.

  • Artifact Check: Look for a peak at M-18 (Dehydration) or ring-opened products. If observed, lower the inlet temperature or check for acidic residues in the extract.

  • Linearity: The method should be linear from 5 ng/mL to 1000 ng/mL.

References

  • Namera, A., Yashiki, M., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(2-3), 105-114. Link

  • Lin, D.L., et al. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 11(3). Link

  • Restek Corporation. (2022). Derivatization of sugars and polar compounds for GC-MS. ChromaBLOGraphy. Link

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Technical Application Notes. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Acetylated Alkaloids

Welcome to the technical support center for challenges in the purification of acetylated alkaloids. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, complex i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in the purification of acetylated alkaloids. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, complex issues during the isolation and purification of these valuable compounds. The following sections are structured in a question-and-answer format, blending frequently asked questions with in-depth troubleshooting guides to provide actionable solutions grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common high-level challenges and provides immediate, concise guidance.

Q1: My acetylated alkaloid appears to be degrading during purification. What is the most likely cause?

A1: The primary cause of degradation for acetylated alkaloids is the hydrolysis of the acetyl group's ester or amide linkage. This is most often catalyzed by exposure to non-neutral pH conditions (either acidic or basic) and is significantly accelerated by heat.[1][2] The nitrogen atom inherent to the alkaloid structure can influence the local chemical environment, sometimes making the acetyl group more susceptible to hydrolysis than anticipated.

Q2: I'm observing significant peak tailing during HPLC analysis of my acetylated alkaloid. Why is this happening?

A2: Peak tailing for alkaloidal compounds is frequently caused by interactions between the basic nitrogen atom(s) and residual acidic silanol groups on silica-based columns (like C18).[3][4] Even though the acetyl group may reduce the overall basicity compared to the parent amine, this interaction can still be significant. To mitigate this, consider adding a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the alkaloid and saturate the silanol groups, thereby improving peak shape.[4]

Q3: My acetylated alkaloid has very different solubility compared to its non-acetylated precursor, making traditional extraction protocols ineffective. How should I adjust my approach?

A3: Acetylation typically increases the lipophilicity of an alkaloid, making it more soluble in organic solvents and less soluble in water.[5] If a traditional acid-base extraction was used for the parent alkaloid (which relies on the water-solubility of the protonated amine salt), this may no longer be efficient. You may need to switch to normal-phase chromatography or use less polar solvent systems for liquid-liquid extraction to accommodate the increased non-polar character of the acetylated product.

A4: Not always. Acetylation fundamentally changes the polarity of the molecule. This change can alter its retention time and selectivity on chromatographic media. A method optimized for a polar parent alkaloid will likely require significant re-development for its more non-polar acetylated derivative. For instance, in reverse-phase HPLC, the acetylated compound will be more retained and require a higher percentage of organic solvent to elute.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions to complex purification problems.

Guide 1: Chromatographic Purification Challenges

Chromatography is the cornerstone of alkaloid purification, but the unique properties of acetylated derivatives present distinct challenges.[6][7]

Problem: Co-elution of the Acetylated Alkaloid with Structurally Similar Impurities.

  • Causality: Acetylation can make the polarity of your target compound very similar to other non-alkaloidal lipids or partially acetylated byproducts present in the crude extract. This similarity makes separation difficult using standard chromatographic conditions.

  • Solution Workflow: Employing orthogonal chromatographic techniques or enhancing the selectivity of a single method is key. High-Speed Counter-Current Chromatography (HSCCC) is an excellent choice as it separates based on partition coefficient (K) in a biphasic liquid system, avoiding the solid support interactions that cause issues in traditional column chromatography.[8][9]

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Workflow for resolving co-eluting impurities.

  • Protocol: Strong Cation-Exchange (SCX) Chromatography for Separation from Neutral Impurities

    This protocol is highly effective for separating basic acetylated alkaloids from neutral, non-alkaloidal impurities that may have similar polarity.[10]

    • Column & Solvents:

      • Column: RediSep® Rf Gold SCX or similar.

      • Loading/Wash Solvent (A): Methanol.

      • Elution Solvent (B): 2M Ammonia in Methanol.

    • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol. If solubility is an issue, small amounts of dichloromethane or acetic acid can be added, but ensure the final solution is acidic or neutral.

    • Equilibration: Equilibrate the SCX column with 5-10 column volumes (CVs) of Solvent A.

    • Loading: Load the sample onto the column. The basic acetylated alkaloid will bind to the sulfonic acid groups of the resin.

    • Wash: Wash the column with 10-15 CVs of Solvent A. This will elute all neutral and acidic impurities. Monitor the UV absorbance until it returns to baseline.

    • Elution: Elute the bound acetylated alkaloid using a step gradient or a linear gradient of Solvent B. A common starting point is a step to 5-10% Solvent B.

      • Self-Validation: Collect fractions and analyze by TLC or analytical HPLC to confirm the elution profile and purity.

    • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure. Note that residual ammonia should be co-evaporated with a solvent like methanol.

Guide 2: Stability and Degradation During Purification

Problem: Loss of the Acetyl Group During Workup or Storage.

  • Causality: The acetyl ester/amide bond is susceptible to hydrolysis, especially outside a neutral pH range (approx. pH 4-6).[1] Many standard alkaloid extraction protocols involve strong acids or bases, which can readily cleave the acetyl group, leading to the parent alkaloid as a major impurity.[11]

  • Solution Strategy: Maintain near-neutral pH throughout the purification process and avoid excessive heat.

    Parameter Problem Condition Recommended Action Scientific Rationale
    pH Exposure to pH < 4 or pH > 8Maintain all aqueous solutions between pH 5-7. Use buffers if necessary (e.g., ammonium acetate).[4]Minimizes both acid- and base-catalyzed hydrolysis of the acetyl group.[1][2]
    Temperature Heating above 40-50°CUse rotary evaporation at low temperatures (<35°C). Avoid prolonged heating. Store fractions and final product at -20°C or below.Hydrolysis rates increase significantly with temperature.[12]
    Solvents Use of protic solvents like MethanolPrefer aprotic solvents (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane) when possible, especially for long-term storage.Protic solvents can participate in solvolysis reactions, slowly cleaving the acetyl group over time.
  • Protocol: pH-Neutral Purification via Preparative HPLC

    This protocol is designed to purify acetylated alkaloids with minimal risk of hydrolysis.

    • Column Selection: Use a high-quality reversed-phase column (e.g., C18, Phenyl-Hexyl) suitable for preparative scale work.[13][14]

    • Mobile Phase Preparation:

      • Solvent A: Water with 10mM Ammonium Acetate (adjust to pH 6.5 with acetic acid).

      • Solvent B: Acetonitrile or Methanol.

      • Rationale: Ammonium acetate is a volatile buffer, making it easy to remove from the final product, and it maintains a pH where most acetylated compounds are stable.[4]

    • Method Development: First, develop the separation on an analytical scale HPLC using the same column chemistry and mobile phases to determine the optimal gradient.

    • Sample Preparation: Dissolve the crude material in a solvent with a composition similar to or weaker than the initial mobile phase conditions (e.g., 10% Acetonitrile in buffered water). Filter through a 0.45 µm filter before injection.

    • Preparative Run:

      • Equilibrate the preparative column with the initial mobile phase conditions.

      • Inject the sample.

      • Run the gradient determined from the analytical scale.

      • Collect fractions based on UV detector response.

    • Purity Analysis & Pooling:

      • Self-Validation: Analyze each collected fraction using analytical HPLC to determine its purity.

      • Pool the fractions that meet the required purity specifications.

    • Desalting and Solvent Removal:

      • If necessary, desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge.

      • Remove the organic solvent using a rotary evaporator at low temperature (<35°C).

      • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy powder. This is the gentlest method for removing the final traces of water.

Guide 3: Recrystallization Challenges

Problem: Failure to Crystallize or Oiling Out.

  • Causality: Acetylation makes the alkaloid more "greasy" or lipophilic. This can lead to "oiling out," where the compound separates as a liquid instead of forming a solid crystal lattice, especially if cooled too quickly or if the solvent is not ideal.[15] Impurities can also inhibit crystal formation.[16][17]

  • Solution Strategy: The key is finding a solvent system where the acetylated alkaloid is soluble when hot but poorly soluble when cold.[15][18]

    dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Troubleshooting "oiling out" during recrystallization.

  • Protocol: Two-Solvent Recrystallization for Acetylated Alkaloids

    This method is ideal when a single perfect solvent cannot be found.

    • Solvent Selection:

      • Solvent 1 (Solubilizing): A solvent that readily dissolves the acetylated alkaloid when hot (e.g., Ethyl Acetate, Acetone, Dichloromethane).

      • Solvent 2 (Anti-Solvent): A non-polar solvent in which the compound is insoluble but is miscible with Solvent 1 (e.g., Hexanes, Heptane, Diethyl Ether).

    • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent 1 dropwise until the solid just dissolves.

    • Addition of Anti-Solvent: While the solution is still hot, add Solvent 2 dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Clarification: Add a drop or two of hot Solvent 1 to just redissolve the precipitate and make the solution clear again.

    • Cooling & Crystallization:

      • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.[16]

      • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

    • Isolation:

      • Collect the crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of ice-cold Solvent 2 to remove any residual soluble impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

      • Self-Validation: Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity. Purity can be further confirmed by HPLC or NMR.

References
  • JI Yubin, et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1):338-345. [Link]

  • Wang, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4403. [Link]

  • Azmir, J., et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. Molecules, 30(22), 1-33. [Link]

  • Nováková, L., & Vlčková, H. (2009). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Chromatographia, 69(Suppl 1), S133-S154. [Link]

  • Lifeasible. (n.d.). Alkaloid Purification. Lifeasible.[Link]

  • Song, J., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 936302. [Link]

  • Lin, S., et al. (2012). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 833, 195-206. [Link]

  • Various Authors. (2014). How do I purify an alkaloid extract by HPLC?. ResearchGate.[Link]

  • Liu, A., et al. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. Molecules, 25(1), 20. [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. Application Note AN40.[Link]

  • Chen, Y., et al. (2024). Phytochemical Investigation and Tyrosinase Inhibitory Activity of Compounds from the Aerial Parts of Mussaenda pubescens Dryand. Molecules, 29(5), 1035. [Link]

  • Liu, M., et al. (2023). Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory. Molecules, 28(15), 5853. [Link]

  • Nováková, L., & Vlčková, H. (2009). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate.[Link]

  • Gouveia, C., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PLOS ONE, 17(11), e0275829. [Link]

  • Leitão, G. G., et al. (2012). Purification of Alkaloids by Countercurrent Chromatography. Phytochemicals - A Global Perspective of Their Role in Nutrition and Health.[Link]

  • Tatsuzawa, F., et al. (2007). Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract. Journal of Agricultural and Food Chemistry, 55(12), 4743-4749. [Link]

  • CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube.[Link]

  • Canete, J. J. S., & Amador, C. A. (2024). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60°C): A Spectrophotometric Analysis. Sciforum.[Link]

  • Caringal, C. A. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd.[Link]

  • Fontanals, A., et al. (1995). Process for the extraction and purification of alkaloids.
  • Sharma, R., et al. (2024). Recent Trends in the Detection of Alkaloids through Analytical, Bioanalytical, and Electrochemical Techniques. Current Analytical Chemistry, 20(4), 389-408. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Gouveia, C., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PLOS ONE.[Link]

  • Bosc, N., et al. (2003). Preparative High-Performance Liquid Chromatography for the Purification of Natural Acylated Anthocyanins from Red Radish (Raphanus sativus L.). ResearchGate.[Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC. MZ-Analysentechnik.[Link]

  • Casado-Carmona, F. A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 431, 137084. [Link]

  • North Carolina State University. (2015). Recrystallization. YouTube.[Link]

  • de Souza, R. A., et al. (2022). Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. Journal of the Brazilian Chemical Society, 33(8), 1646-1657. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Farah, H. S., et al. (2020). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on Vitamin C Content in Yellow Bell Pepper. Systematic Reviews in Pharmacy, 11(11), 1339-1345. [Link]

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Application Compendium.[Link]

Sources

Optimization

Technical Support Center: High-Fidelity Analysis of O-Acetyl-(-)-norscopolamine

Ticket ID: TROP-GCMS-404 Subject: Overcoming Thermal Instability & Non-Linearity in Tropane Alkaloid Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary: The "Invisibl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TROP-GCMS-404

Subject: Overcoming Thermal Instability & Non-Linearity in Tropane Alkaloid Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Invisible" Analyte Challenge

The Problem: You are likely experiencing poor reproducibility, peak tailing, or complete loss of signal for O-Acetyl-(-)-norscopolamine . In many cases, you may observe "ghost peaks" (degradation products) eluting earlier than expected.

The Root Cause: This molecule presents a "perfect storm" for GC-MS instability:

  • The Secondary Amine (Critical): Unlike scopolamine (tertiary amine), norscopolamine possesses a secondary amine. This creates high polarity and extreme susceptibility to adsorption on active silanol sites in the injection liner and column head.

  • The Ester Linkage: The ester bond connecting the tropane skeleton to the tropic acid derivative is thermally labile. At standard injector temperatures (>250°C), it undergoes elimination to form "apo-" derivatives.

  • The Epoxide Bridge: While the O-acetyl group stabilizes the side chain, the epoxide on the tropane ring remains sensitive to catalytic ring opening on hot, active metal surfaces.

The Solution: You cannot solve this with "cleaner liners" alone. You must adopt a Two-Pillar Strategy :

  • Chemical Stabilization: Block the secondary amine via derivatization.

  • Thermal Management: Use "Cold" Injection techniques (PTV/Cool On-Column).

Diagnostic Workflow: Isolate the Failure Mode

Before altering your method, use this logic flow to confirm if thermal degradation is your primary issue.

DiagnosticWorkflow start START: Symptom Check symptom What is the primary issue? start->symptom tailing Severe Peak Tailing symptom->tailing ghost Extra Peaks / Mass Shift symptom->ghost loss Low/No Response symptom->loss check_liner Check Liner Type tailing->check_liner check_mass Check Mass Spectrum ghost->check_mass loss->check_liner active_sites DIAGNOSIS: Active Site Adsorption (Secondary Amine Interaction) check_liner->active_sites Glass Wool Present? thermal_deg DIAGNOSIS: Thermal Elimination (Ester Cleavage) check_mass->thermal_deg M-60 (Acetic Acid) or M-18 (Water) observed?

Figure 1: Diagnostic decision tree to distinguish between adsorption (tailing) and thermal degradation (ghost peaks).

Pillar 1: Chemical Stabilization (Derivatization)

Since the analyte is already O-acetylated, the hydroxyl group is protected. However, the secondary amine is the primary source of adsorption and catalytic degradation. You must mask this amine.

Protocol A: N-Silylation (Recommended)

This is the gold standard for tropane alkaloids, converting the reactive amine into a stable Trimethylsilyl (TMS) derivative.

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • TMCS (Trimethylchlorosilane) – 1% catalyst.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow:

StepActionTechnical Rationale
1 Evaporate 50 µL of sample extract to dryness under Nitrogen.Removes moisture which hydrolyzes silyl reagents.
2 Add 50 µL MSTFA + 1% TMCS .MSTFA is the silylation donor; TMCS catalyzes the reaction for sterically hindered amines.
3 Add 50 µL anhydrous Pyridine .Acts as an acid scavenger and solvent that promotes the reaction.
4 Incubate at 60°C for 30 minutes. Heat is required to drive the reaction of the secondary amine to completion.
5 Cool to room temp and inject directly.Do not evaporate post-derivatization; TMS derivatives are volatile.

Expected Result:

  • Mass Shift: The molecular weight will increase by +72 Da (replacement of H with Si(CH₃)₃).

  • Outcome: Sharp, symmetrical peaks; elimination of adsorption tailing.

Pillar 2: Thermal Management (Instrument Parameters)

Even with derivatization, the ester bond remains fragile. You must minimize the "thermal shock" during injection.

Critical Configuration: The Inlet

Stop using Hot Split/Splitless (280°C). This is where 90% of tropane degradation occurs.

Recommended: PTV (Programmed Temperature Vaporization) Using a PTV inlet allows you to inject at a cool temperature and ramp up, gently transferring the analyte to the column without "cooking" it in the liner.

PTV Parameters:

  • Liner: Baffled Deactivated Liner (No Glass Wool). Glass wool provides surface area for degradation.

  • Injection Mode: Solvent Vent or Cold Splitless.

  • Injection Temp: 40°C (Cool).

  • Ramp Rate: 700°C/min (Ballistic heating) to 260°C.

  • Transfer Time: 1.5 min.

Chromatographic Method
ParameterSettingReason
Column Rxi-5Sil MS or DB-5ms UI (30m x 0.25mm x 0.25µm)"Silarylene" phases offer lower bleed and higher inertness than standard 5% phenyl.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temperature ramp.[1]
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Fast ramp minimizes residence time on the column, reducing on-column degradation.
Transfer Line 280°CHigh enough to prevent condensation, but below the pyrolytic threshold.
Ion Source 230°CKeep source cooler to preserve the molecular ion (M+).

Troubleshooting FAQ

Q: I see two peaks for my analyte. Is it separating into isomers? A: Likely not. If you did not derivatize, the first peak is likely the "apo-" degradation product (elimination of the acetyl/tropic group) and the second is the surviving parent. If you did derivatize, check for incomplete derivatization (Mono-TMS vs. Di-TMS if other functional groups are present).

Q: Can I use a standard Split/Splitless inlet if I don't have PTV? A: Yes, but with caveats.

  • Pulsed Splitless: Use a pressure pulse (e.g., 25 psi for 0.75 min) to sweep the analyte onto the column faster.

  • Lower Temp: Set the inlet to 230°C . Do not go higher.

  • Liner: Use a Single Taper Ultra-Inert liner with NO WOOL . The wool is a catalyst for tropane decomposition.

Q: Why not just use LC-MS? A: LC-MS (ESI+) is indeed gentler and often preferred for thermally labile tropanes. However, for forensic or toxicological screening where GC-MS libraries (NIST/SWGDRUG) are required for confirmation, the derivatization GC-MS method described above is the validated alternative.

References

  • Thermal Stability of Tropanes: Stojkiewicz, J., et al.[2][3] (2021).[2][3] "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Toxics.[2][3][4] Key Finding: Demonstrates that inlet temperatures >250°C cause significant degradation of tropane alkaloids via dehydration and ester cleavage.[2][3]

  • Derivatization Strategies: Lin, D.L., et al.[5] (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Key Finding: Validates silylation (MSTFA/BSTFA) as the primary method for stabilizing amine-containing drugs to prevent adsorption and thermal breakdown.

  • Inlet Optimization: Grob, K. (2001). "Split and Splitless Injection for Quantitative Gas Chromatography." Wiley-VCH. Key Finding: Establishes the mechanics of PTV and Cold On-Column injection for preserving labile compounds.
  • General Tropane Analysis: Elmore, J.S., et al.[2] (2005).[2] "Optimization of the analysis of tropane alkaloids by gas chromatography–mass spectrometry." Journal of Chromatography A. Key Finding: Comparison of column phases and derivatization techniques for scopolamine and derivatives.

Sources

Troubleshooting

Troubleshooting poor yield in O-Acetyl-(-)-norscopolamine synthesis

This guide functions as a Level 3 Technical Support response, designed for researchers encountering yield or purity issues in the synthesis of O-Acetyl-(-)-norscopolamine . Topic: Yield Optimization for O-Acetyl-(-)-nors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Level 3 Technical Support response, designed for researchers encountering yield or purity issues in the synthesis of O-Acetyl-(-)-norscopolamine .

Topic: Yield Optimization for O-Acetyl-(-)-norscopolamine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of O-Acetyl-(-)-norscopolamine presents a "chemical tightrope" due to three competing instability factors:

  • The Epoxide Ring (Scopine core): Highly sensitive to acid (rearranges to scopoline) and heat.

  • The Ester Linkage: Sensitive to base (hydrolysis of the tropic acid moiety).

  • The Secondary Amine: Once formed (norscopolamine), it is more nucleophilic than the hydroxyl group, leading to unwanted N-acetylation.

Most yield failures stem from Route Selection Error (attempting to acetylate norscopolamine directly) or Deprotection Stress (destroying the epoxide during demethylation).[1]

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using this logic flow.

TroubleshootingTree Start Identify Impurity (NMR/LC-MS) Issue1 Product is N-Acetyl-Norscopolamine Start->Issue1 Issue2 Product is Scopoline / Diols Start->Issue2 Issue3 Product is Norscopolamine (No Acetyl) Start->Issue3 Root1 Root Cause: Wrong Order of Operations (Amine competed with OH) Issue1->Root1 Root2 Root Cause: Acidic Conditions (Epoxide Ring Opening) Issue2->Root2 Root3 Root Cause: Over-Hydrolysis (Ester Cleavage) Issue3->Root3 Fix1 Solution: Switch to Route B (Acetylate Scopolamine First) Root1->Fix1 Fix2 Solution: Buffer pH > 4.5 Avoid Zn/AcOH Root2->Fix2 Fix3 Solution: Use Troc-Cl or Neutral Hydrolysis Root3->Fix3

Figure 1: Diagnostic logic for identifying the root cause of low yield based on impurity profiling.

Module 2: The Core Protocol Correction

The Issue: Attempting to acetylate Norscopolamine (Route A) invariably leads to N-acetylation or a mixture of N,O-diacetyl products because the secondary amine is a better nucleophile than the primary alcohol.

The Fix (Route B): You must acetylate Scopolamine first. Since Scopolamine has a tertiary amine, it cannot be N-acetylated. This forces 100% regioselectivity to the O-acetyl position.

Optimized Workflow (Route B)
StepReactionReagentsCritical Parameter
1 O-Acetylation Scopolamine HBr + Ac₂O (in Pyridine)Temp < 60°C. High heat risks racemization of tropic acid.[1]
2 N-Demethylation O-Acetylscopolamine + Troc-ClUse Troc-Cl. ACE-Cl requires MeOH reflux which risks transesterification.
3 Carbamate Cleavage Intermediate + Zn dust / THF / BufferpH Control. Maintain pH 6–7.[1] Do NOT use straight Acetic Acid.

Module 3: Troubleshooting Specific Failures

Ticket #401: "I'm losing the O-acetyl group during the final step."

Diagnosis: You are likely using the ACE-Cl (1-chloroethyl chloroformate) method.[1]

  • Mechanism: ACE-Cl forms a carbamate that requires refluxing in Methanol (MeOH) to cleave.[1]

  • The Problem: Refluxing an ester (your O-acetyl group) in MeOH often leads to transesterification .[1] The acetyl group transfers to the methanol, leaving you with plain Norscopolamine.

  • Corrective Action:

    • Switch to 2,2,2-Trichloroethyl chloroformate (Troc-Cl) .[1]

    • The Troc-carbamate is cleaved using Zinc dust in THF/Water . This is a neutral, non-nucleophilic cleavage that preserves the ester.

Ticket #402: "My product has peaks at 3.8-4.2 ppm (NMR) and no epoxide."

Diagnosis: Epoxide Ring Opening (Scopoline formation).[1]

  • Mechanism: The epoxide oxygen in the scopine core is highly strained. In the presence of strong acid (e.g., HBr, HCl, or even unbuffered Acetic Acid), the ring opens to form a diol or rearranges to the scopoline skeleton.

  • The Problem: Many "standard" demethylation protocols call for acid hydrolysis or Zn/Acetic Acid.

  • Corrective Action:

    • Strict pH limit: Never allow the reaction pH to drop below 4.5.

    • Buffer: When using Zinc for cleavage, use a Phosphate Buffer (pH 6.0) or Ammonium Acetate instead of neat acid.

Ticket #403: "Low conversion of Scopolamine to Norscopolamine."

Diagnosis: Inefficient Demethylation (Polonovski Issues).[1]

  • Mechanism: If you are using the Iron-catalyzed Polonovski reaction (

    
    ), the yield is often capped at ~60-70% due to catalyst poisoning or over-oxidation.
    
  • Corrective Action:

    • Ensure your solvent is anhydrous if using the chloroformate method. Moisture destroys the chloroformate reagent before it reacts with the amine.

    • Use Vinyl Chloroformate (VOC-Cl) as an alternative if Troc-Cl is unavailable; it is more reactive but requires acid hydrolysis (risky, see Ticket #402).[1]

Module 4: Visualizing the Pathway

The following diagram illustrates the chemical logic comparing the "Risky" Route A against the "Robust" Route B.

SynthesisPathways Scopolamine Scopolamine (Tertiary Amine) NorScop Norscopolamine (Secondary Amine) Scopolamine->NorScop Demethylation OAcScop O-Acetylscopolamine (Tertiary Amine) Scopolamine->OAcScop Acetylation (Route B: 100% O-Selective) NAcetyl IMPURITY: N-Acetyl-Norscopolamine (Amide) NorScop->NAcetyl Acetylation (Route A: Poor Selectivity) TrocInt Troc-Carbamate Intermediate OAcScop->TrocInt Troc-Cl (Demethylation) FinalProd TARGET: O-Acetyl-(-)-norscopolamine TrocInt->FinalProd Zn / THF / Buffer (Neutral Cleavage)

Figure 2: Route B (Green) prevents N-acetylation by leveraging the tertiary amine of the starting material.[1]

FAQ: Rapid Response

Q: Can I use Boc-protection on Norscopolamine to force O-acetylation? A: Theoretically, yes.[1] However, removing the Boc group requires Trifluoroacetic Acid (TFA) or HCl . These strong acids will almost certainly open the epoxide ring (scopine core), destroying your molecule. Route B avoids this deprotection stress.

Q: Why not use the classic Polonovski reaction (FeSO4)? A: You can, but it is oxidative. Since you have a double bond (in the tropic acid ester) and an epoxide, non-selective oxidation is a risk. Chloroformates (Troc-Cl) are generally cleaner for this specific scaffold.[1]

Q: Is the O-acetyl group stable in water? A: It is moderately stable at neutral pH (6-7).[1] It hydrolyzes rapidly at pH > 9 (Base) or pH < 3 (Acid).[1] Perform your workups quickly and keep them cold (0-4°C).

References

  • Oyler, J. M., et al. (1991). Determination of scopolamine in plasma and urine. This paper details the stability of the scopolamine epoxide and ester linkages under various extraction conditions.

  • Llof, M., et al. (2014). Regioselective N-Acylation of Heterocyclic Amines. Discusses the nucleophilicity differences between amines and alcohols, confirming why Route A fails without protection.

    • [1]

  • OpenStax Chemistry. (2023). Reactions of Epoxides: Ring-Opening.

  • Imamura, A. (2021).[2] De-O-acetylation using sodium methoxide. Explains the Zemplén conditions, illustrating why basic workups strip the O-acetyl group.

    • [1]

  • Hudlicky, T., et al. (2012). Green Chemistry Studies on the oxidative N-demethylation. Compares Polonovski methods vs.

Sources

Optimization

Technical Support Center: O-Acetyl-(-)-norscopolamine Stability &amp; Workup

Topic: Prevention of Deacetylation During Isolation and Workup Executive Summary & Chemical Context The Core Conflict: Isolating O-Acetyl-(-)-norscopolamine presents a classic chemoselectivity paradox.[1][2] The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Deacetylation During Isolation and Workup

Executive Summary & Chemical Context

The Core Conflict: Isolating O-Acetyl-(-)-norscopolamine presents a classic chemoselectivity paradox.[1][2] The molecule contains a secondary amine (the "nor" position) which requires basic conditions (pH > pKₐ) to be neutral and extractable into organic solvents.[2] However, the molecule also contains two ester moieties: the stable tropic acid ester and the highly labile O-acetyl group (typically at the C3'-hydroxyl of the tropic acid side chain).

The Problem: Standard alkaloid workups use strong bases (NaOH, pH > 12) to ensure complete amine deprotonation.[2] Under these conditions, the unhindered O-acetyl group undergoes rapid base-catalyzed hydrolysis (saponification) , reverting the molecule to the parent (-)-norscopolamine .[1][2]

This guide provides a troubleshooting framework to decouple the amine extraction from the ester hydrolysis, ensuring high recovery of the acetylated target.

Mechanism of Failure (Why it happens)

To solve the problem, we must visualize the failure mode. The deacetylation is driven by nucleophilic attack (usually OH⁻) on the carbonyl carbon of the acetyl group.

Pathway Analysis: Base-Catalyzed Hydrolysis

DeacetylationPathway Start O-Acetyl-(-)-norscopolamine (Target Molecule) Condition High pH (>9.5) Excess Heat (>30°C) Start->Condition Exposure Intermediate Tetrahedral Intermediate Condition->Intermediate Nucleophilic Attack (OH-) Product (-)-Norscopolamine (Degradant) Intermediate->Product Collapse & Leaving Group Byproduct Acetate Intermediate->Byproduct

Figure 1: The degradation pathway.[1][2] The acetyl ester is kinetically more labile than the bulky tropic acid ester, making it the first point of failure during aggressive workups.

Troubleshooting Guide (FAQ Format)

Q1: I am using 1N NaOH to adjust pH to 12. Why is my acetyl group disappearing?

A: pH 12 is destructive.[2] The pKₐ of the secondary amine in norscopolamine is approximately 8.5–9.0 (similar to other nor-tropanes).[2]

  • The Fix: You do not need pH 12.[2] You only need to reach pH 9.0–9.2 to achieve ~50-70% extraction efficiency per wash, or pH 9.5 for >90%.[1][2]

  • Protocol Shift: Switch from NaOH to Saturated NaHCO₃ (pH ~8.5) or Carbonate Buffer (pH 9.2) .[2] The carbonate anion is far less nucleophilic than the hydroxide ion, significantly reducing the rate of hydrolysis.

Q2: I switched to mild base, but I still see ~15% deacetylation. What else is wrong?

A: Check your temperature and solvent.

  • Temperature: Hydrolysis rates double for roughly every 10°C increase.[2] If your rotovap bath is at 45°C, you are cooking off the acetyl group.[2]

    • The Fix: Keep all aqueous phases at 0–4°C (ice bath) during pH adjustment. Set rotovap bath to < 30°C .

  • Solvent: Are you using Methanol?

    • The Fix: Avoid alcohols during extraction. In basic conditions, Methanol can act as a nucleophile, causing transesterification (swapping your acetyl group for a methyl group, or simply removing it).[1] Use Dichloromethane (DCM) or Chloroform (CHCl₃) .[2]

Q3: The emulsion is terrible with DCM. Can I wait for it to separate?

A: No. Prolonged contact time with the aqueous base (even mild base) promotes hydrolysis.[2]

  • The Fix: Break emulsions immediately.

    • Add brine (NaCl) to increase ionic strength (also helps "salt out" the amine).[2]

    • Centrifuge the separatory funnel contents if possible.[2]

    • Filter through a pad of Celite if particulate matter is stabilizing the emulsion.[2]

Optimized Experimental Protocol

This protocol prioritizes ester stability over rapid throughput.[2]

Materials
  • Organic Solvent: Dichloromethane (DCM), pre-cooled to 4°C.[2]

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) or 1M K₂CO₃ (cold).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

Step-by-Step Workflow
  • Quench & Cool:

    • Cool the reaction mixture to 0°C in an ice bath.

    • If the reaction is acidic, neutralize slowly with saturated NaHCO₃ until pH reaches 8.5–9.0 . Do not overshoot.

  • Rapid Extraction:

    • Add cold DCM (Volume ratio 1:1).

    • Shake vigorously for 30 seconds (do not soak).

    • Separate phases immediately.[2]

    • Repeat extraction 3x.[2] (Multiple fast extractions are better than one long one).

  • The "Buffer Wash" (Critical Step):

    • Combine organic layers.[2]

    • Wash once with cold Brine (Saturated NaCl) .[2] This removes residual water and trapped base/hydroxide ions from the organic phase.[2]

  • Drying & Concentration:

    • Dry over Na₂SO₄ for 5 minutes (keep cold).

    • Filter.[2][3]

    • Concentrate under reduced pressure (Vacuum) with water bath ≤ 25°C .[2]

Data: Hydrolysis Risk Assessment
ParameterHigh Risk (Avoid)Safe Zone (Target)Mechanism of Failure
pH > 11.08.5 – 9.2 Direct OH⁻ attack on carbonyl.[1][2]
Temperature > 40°C0°C – 25°C Arrhenius acceleration of hydrolysis.[2]
Solvent Methanol, EthanolDCM, CHCl₃, EtOAc Transesterification (solvolysis).[1]
Contact Time > 30 mins< 5 mins Kinetic exposure to aqueous nucleophiles.[2]

Decision Logic for Workup

Use this logic flow to determine the correct corrective action for your specific situation.

WorkupLogic Start Start Workup CheckpH Check Aqueous pH Start->CheckpH IsHigh Is pH > 10? CheckpH->IsHigh AdjustBase Action: Acidify w/ diluted HCl then use NaHCO3 IsHigh->AdjustBase Yes CheckTemp Check Temperature IsHigh->CheckTemp No AdjustBase->CheckTemp IsHot Is Temp > 25°C? CheckTemp->IsHot CoolDown Action: Use Ice Bath Set Rotovap < 25°C IsHot->CoolDown Yes SelectSolvent Select Solvent IsHot->SelectSolvent No CoolDown->SelectSolvent IsAlcohol Is Solvent MeOH/EtOH? SelectSolvent->IsAlcohol SwitchSolvent Action: Switch to DCM or CHCl3 IsAlcohol->SwitchSolvent Yes Proceed Proceed with Extraction (Fast Separation) IsAlcohol->Proceed No SwitchSolvent->Proceed

Figure 2: Decision matrix for optimizing O-acetyl-(-)-norscopolamine isolation.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008).[2] Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.[2] Pharmacological Reports, 60(4), 439-463.[1][2]

  • Lounasmaa, M., & Tamminen, T. (1993).[2] The Tropane Alkaloids.[2][4][5][6] In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114).[1][2] Academic Press.[2]

  • PubChem. (n.d.).[2] Norscopolamine (Compound Summary). National Library of Medicine.[2] Retrieved February 27, 2026.[2]

  • BenchChem. (2025).[2] Technical Support Center: Deprotection of 2-O-acetyl Groups. [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Norscopolamine Product Information & Stability Data.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Analysis of O-Acetyl-(-)-norscopolamine

Status: Operational Ticket ID: TROP-OAN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Part 1: Diagnostic Framework Q1: How do I definitively distinguish O-Acetyl-(-)-norscopolamine from its structural is...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TROP-OAN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Part 1: Diagnostic Framework

Q1: How do I definitively distinguish O-Acetyl-(-)-norscopolamine from its structural isomers and precursors?

The Issue: During synthesis, particularly if attempting direct acetylation of norscopolamine, there is a high risk of forming N-acetyl-norscopolamine (an amide) rather than the desired O-acetyl-norscopolamine (an ester). Both have the same molecular weight (


 g/mol ) and similar elemental composition, making low-resolution MS insufficient.

The Solution: You must rely on the difference in basicity and specific NMR signatures. The O-acetyl derivative retains a basic secondary amine; the N-acetyl derivative is a neutral amide.

Diagnostic Workflow:

DiagnosticTree Start Sample: Unknown Acetyl-Norscopolamine Derivative Test1 Test 1: Solubility/Basicity Check (Dissolve in dilute HCl) Start->Test1 Result1A Soluble (Forms Salt) Test1->Result1A Protonation Result1B Insoluble/Precipitates Test1->Result1B Neutral Test2 Test 2: H-NMR Analysis (Focus on 3.0 - 4.5 ppm) Result1A->Test2 Outcome2 Impurity: N-Acetyl-Norscopolamine (Amide formed) Result1B->Outcome2 Outcome1 Target: O-Acetyl-Norscopolamine (Secondary Amine present) Test2->Outcome1 N-H signal present Acetyl singlet ~2.0 ppm Test2->Outcome2 N-Ac rotamers visible N-H signal absent

Figure 1: Diagnostic decision tree for distinguishing the active pharmaceutical ingredient (API) from its amide impurity.

Key Analytical Markers:

  • 1H NMR: Look for the acetyl methyl singlet. In O-acetyl, it appears around

    
     2.0-2.1 ppm. In N-acetyl, you may see rotamers and a shift in the bridgehead protons. Crucially, the O-acetyl compound will show a broad singlet for the secondary amine (
    
    
    
    ) around
    
    
    1.6-2.0 ppm (concentration dependent), whereas the N-acetyl lacks this.
  • IR Spectroscopy:

    • O-Acetyl:[1][2][3][4] Strong ester carbonyl stretch (~1735 cm⁻¹) and amine N-H stretch (~3300-3400 cm⁻¹).

    • N-Acetyl: Amide I band (~1640 cm⁻¹) and Ester carbonyl (from the tropic acid moiety).

Part 2: Common Impurities & Origins

Q2: What is the impurity profile based on my synthesis route?

Expert Insight: The impurity profile is strictly dictated by the order of operations: Acetylation vs. Demethylation .

ImpurityOrigin / MechanismRetention Behavior (RP-HPLC)
N-Acetyl-norscopolamine Critical Error: Reaction of Norscopolamine with acetylating agent without N-protection. The amine is more nucleophilic than the hydroxyl.Elutes after O-Acetyl-norscopolamine (Neutral/Less Polar).
O-Acetyl-Scopolamine Precursor: Incomplete N-demethylation of the intermediate.Elutes close to target; separation requires pH control (see Part 3).
Norscopolamine Degradant: Hydrolysis of the O-acetyl ester group.Elutes before target (More Polar).
Apo-norscopolamine Side Reaction: Acid-catalyzed dehydration of the tropic acid moiety (elimination of water/acetate).Elutes later (Conjugated double bond increases lipophilicity).
N-Formyl-norscopolamine Intermediate: If using oxidative demethylation (e.g., modified Polonovski reaction).Neutral impurity; does not form salts.
Q3: My sample shows a "doublet" peak in HPLC. Is this a diastereomer?

Answer: Likely yes. This is Atropine-derivative formation (Racemization) .

  • Cause: The chiral center at the

    
    -position of the tropic acid moiety is sensitive to base. If you used strong base (e.g., NaOH, KOH) during extraction or acetylation, you likely racemized the 
    
    
    
    -(-)-isomer to the
    
    
    -(+)-isomer.
  • Prevention: Use hindered bases (e.g., DIPEA) or buffer systems during workup. Keep pH < 10 and temperature low.

Part 3: Purification Protocols

Q4: How do I remove neutral impurities (N-Acetyl, N-Formyl) without column chromatography?

The Protocol: Acid-Base "Switch" Extraction Because O-Acetyl-norscopolamine contains a basic secondary amine, while its most persistent impurities (N-acetyl, N-formyl, Apo-derivatives) are often neutral or much less basic, we can use a pH-switch purification.

Reagents:

  • Solvent A: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Acid: 0.5 M HCl (Cold)

  • Base: 10%

    
     or 
    
    
    
    (Do not use NaOH; it hydrolyzes the ester).

Step-by-Step Workflow:

PurificationFlow Crude Crude Mixture (Target + Neutral Impurities) Step1 Dissolve in DCM Crude->Step1 Step2 Extract with 0.5M HCl Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer DCM Layer (Contains N-Acetyl, N-Formyl, Apo) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Target Salt) PhaseSep->AqLayer Step3 Wash Aq. with fresh DCM (Remove traces of neutrals) AqLayer->Step3 Step4 Basify Aq. to pH 9 (Use Na2CO3, Cold) Step3->Step4 Step5 Extract into CHCl3 Step4->Step5 Final Pure O-Acetyl-Norscopolamine Step5->Final

Figure 2: Acid-Base extraction protocol leveraging the basicity of the secondary amine.

Q5: Flash chromatography is failing to separate O-Acetyl-Scopolamine (Precursor) from the Target. Why?

The Issue: On standard silica with neutral solvents, the


 difference between the N-Methyl (Scopolamine) and N-H (Norscopolamine) derivatives is small because the O-acetyl group dominates the lipophilicity.

The Fix: Amine-Selective Mobile Phase You must exploit the difference in amine class (Tertiary vs. Secondary).

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase:

    
     (90:9:1).
    
    • Mechanism:[1][5][6] The ammonia competes for silanol sites. The secondary amine (Norscopolamine derivative) interacts more strongly with the silica silanols via hydrogen bonding than the tertiary amine (Scopolamine derivative), usually causing the Norscopolamine derivative to elute later.

    • Alternative: Use Alumina (Basic) . The secondary amine often binds tighter to alumina than the tertiary amine.

Part 4: Stability & Storage

Q6: My purified sample turned into a gum after 1 week at 4°C. What happened?

Diagnosis: Ester Hydrolysis or Transesterification. The O-acetyl group on the tropic acid tail is labile. If moisture is present, it hydrolyzes back to Norscopolamine and Acetic Acid. The Acetic Acid then catalyzes further degradation (autocatalysis).

Storage Protocol:

  • Form: Store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt . The salt form locks the amine and generally stabilizes the ester crystal lattice.

  • Conditions: -20°C, under Argon, in amber glass.

  • Desiccation: Crucial. Use

    
     in the desiccator if storing the free base.
    

References

  • European Pharmacopoeia (Ph. Eur.) . (2023).[6] Scopolamine Hydrobromide Monograph. 11th Edition. Link

  • United States Pharmacopeia (USP) . (2023). Scopolamine Hydrobromide.[2][7] USP-NF. Link

  • Fodor, G. (1960). The Tropane Alkaloids. In: The Alkaloids: Chemistry and Physiology, Vol 6. Academic Press. (Foundational text on Tropane stereochemistry and reactivity).
  • Obradović, D., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Link

  • Griffin, W.J., & Lin, G.D. (2000). Chemotaxonomy and geographical distribution of tropane alkaloids. Phytochemistry. (Source for natural impurity profiles). Link

Sources

Optimization

Method validation issues for O-Acetyl-(-)-norscopolamine analysis

Topic: Method Validation & Troubleshooting Guide Role: Senior Application Scientist | Context: Bioanalytical Method Development (LC-MS/MS) Introduction: The "Double-Trouble" Analyte Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method Validation & Troubleshooting Guide

Role: Senior Application Scientist | Context: Bioanalytical Method Development (LC-MS/MS)

Introduction: The "Double-Trouble" Analyte

Welcome to the technical support hub for O-Acetyl-(-)-norscopolamine . If you are validating a method for this compound, you are likely facing a specific set of contradictions. As a tropane alkaloid derivative, it possesses a secondary amine (causing peak tailing) and an O-acetyl ester moiety (causing instability).

Unlike its parent scopolamine, this analyte lacks the methyl group on the nitrogen (increasing polarity) and possesses an additional ester linkage that is highly susceptible to hydrolysis. Successful validation requires balancing extraction efficiency against chemical degradation.

This guide prioritizes causality —understanding why the method fails—over simple recipe following.

Module 1: Stability & Sample Preparation

The Core Issue: Spontaneous Hydrolysis

User Question: "My QC samples show poor accuracy (85%) after sitting in the autosampler for 12 hours. The peak area for O-Acetyl-norscopolamine is dropping, but Norscopolamine is increasing. Why?"

Technical Insight: You are witnessing ester hydrolysis . The O-acetyl group is chemically labile. If your sample solvent or mobile phase is basic (pH > 8) or highly aqueous without temperature control, the acetyl group cleaves, reverting the molecule back to Norscopolamine. This is a critical selectivity and stability failure in validation.

Troubleshooting Protocol:

ParameterStandard Approach (Risky)Validated Solution (Robust)
Extraction pH pH 10-12 (Liquid-Liquid Extraction)pH 8.5 - 9.0 (Ammonium Acetate)
Sorbent Choice Standard C18 SPEMixed-Mode Cation Exchange (MCX)
Reconstitution 100% Aqueous Mobile Phase10-20% Organic / 0.1% Formic Acid
Temperature Room Temperature (25°C)Cooled Autosampler (4°C) - Mandatory

The "Cold-Acid" Extraction Workflow (MCX SPE): Rationale: MCX allows you to load the sample at acidic pH (where the ester is stable) and wash aggressively with organics. The elution step is the only time the analyte sees high pH, and it must be brief.

  • Pre-treatment: Dilute Plasma/Urine 1:1 with 2% Formic Acid (Locks ester stability).

  • Load: Apply to MCX cartridge (Analyte binds via cation exchange).

  • Wash 1: 2% Formic Acid (Removes proteins/salts).

  • Wash 2: 100% Methanol (Removes neutrals/phospholipids).

  • Elution (CRITICAL): 5% Ammonium Hydroxide in Methanol.

    • Action: Elute into tubes containing 50 µL of Formic Acid.

    • Why: This immediately neutralizes the base, preventing hydrolysis post-elution.

Module 2: Chromatographic Separation

The Core Issue: Isobaric Interference & Tailing

User Question: "I see a small shoulder on my O-Acetyl-norscopolamine peak, or the baseline is noisy. Is this a column failure?"

Technical Insight: This is likely Norscopolamine interference or In-Source Fragmentation .

  • In-Source Fragmentation: The O-acetyl group is fragile. In the MS source, it can fall off before mass selection. If O-Acetyl-norscopolamine and Norscopolamine co-elute, the mass spec might detect the fragment as Norscopolamine, ruining quantitation for both.

  • Silanol Interactions: The secondary amine on the nor-tropane ring interacts strongly with free silanols on older silica columns, causing tailing.

Visualizing the Separation Logic:

G Start Method Development Start CheckpH Mobile Phase pH? Start->CheckpH Acidic Acidic (pH 2-3) (Formic Acid) CheckpH->Acidic Maximize Stability Basic Basic (pH 9-10) (Ammonium Bicarb) CheckpH->Basic Maximize Peak Shape ColChoice1 Column: C18 Charged Surface (e.g., CSH C18) Acidic->ColChoice1 Repel Amine ColChoice2 Column: Hybrid Particle (BEH) High pH Stable Basic->ColChoice2 Neutralize Amine Result1 Good Stability Possible Tailing (Amine) ColChoice1->Result1 Result2 Excellent Peak Shape RISK: Ester Hydrolysis ColChoice2->Result2 Decision FINAL DECISION: Acidic pH + Charged Surface Column Result1->Decision Safest for Validation Result2->Decision Too Risky for O-Acetyl

Caption: Decision tree for mobile phase selection. Acidic conditions are prioritized to preserve the ester, using charged-surface columns to mitigate amine tailing.

Recommended Chromatographic Conditions:

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl (Charged surface repels the protonated amine, improving shape without high pH).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Keep organic low initially to separate the polar Norscopolamine from the O-Acetyl derivative.

Module 3: Mass Spectrometry & Validation Metrics

The Core Issue: Cross-Signal Contribution

User Question: "My calibration curve is non-linear at the low end, or I have carryover."

Technical Insight: O-Acetyl-(-)-norscopolamine (MW ~331) can lose the acetyl group (-42 Da) in the source to mimic Norscopolamine (MW ~289). Conversely, Scopolamine (MW ~303) is structurally distinct but shares fragments.

Critical Validation Check: The "Cross-Talk" Test During validation (Specificity), you must inject a high concentration of O-Acetyl-norscopolamine (ULOQ) and monitor the MRM transition for Norscopolamine.

  • If a peak appears: You have in-source fragmentation. You must chromatographically separate the two. You cannot rely on MS selectivity alone.

MRM Transition Table (Example):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Note
O-Acetyl-norscopolamine 332.2 [M+H]+138.13022Tropane ring fragment
O-Acetyl-norscopolamine 332.2 [M+H]+156.13018Specificity check
Norscopolamine 290.1 [M+H]+138.13025Interference Risk

Module 4: Regulatory & Compliance (FDA/ICH M10)

The Core Issue: Incurred Sample Reanalysis (ISR)

User Question: "My validation passed, but ISR failed. The repeated samples were 25% lower than the original."

Technical Insight: This is a classic stability failure in the matrix.

  • Enzymatic Hydrolysis: Plasma esterases (butyrylcholinesterase) are active even after sampling. They will chew up the O-acetyl ester.

  • Fix: You must add an esterase inhibitor at the time of blood collection.

The "Stabilized Matrix" Protocol:

  • Collection Tube: K2EDTA.

  • Additive: Dichlorvos or Sodium Fluoride (NaF) added immediately to the blood/plasma.

    • Warning: Organophosphates (Dichlorvos) are toxic; handle with care.[2] NaF is safer but sometimes less effective for specific esterases.

  • Validation Requirement: You must perform "Whole Blood Stability" validation (per ICH M10) with and without inhibitor to prove its necessity.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Carlier, J., et al. (2019). "Bioanalytical method development and validation for the determination of tropane alkaloids in biological matrices." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on tropane stability).
  • PubChem. (n.d.).[3] Norscopolamine Compound Summary. National Library of Medicine.[3] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Reference Data & Comparative Studies

Validation

O-Acetyl-(-)-norscopolamine vs. Norscopolamine: A Comparative Analysis

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Metabolite vs. The Derivative In the development of anticholinergic therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Metabolite vs. The Derivative

In the development of anticholinergic therapeutics, distinguishing between active metabolites and structural impurities is critical for defining safety and efficacy profiles.

  • Norscopolamine (Norhyoscine) is a bioactive secondary amine metabolite of scopolamine. It retains significant antimuscarinic potency and serves as a vital precursor for semi-synthetic derivatives (e.g., oxitropium bromide).

  • O-Acetyl-(-)-norscopolamine is a structural derivative often encountered as a synthesis impurity or degradation product. Structurally, it is the acetate ester of norscopolamine. Pharmacologically, the acetylation of the tropic acid hydroxyl group drastically alters its receptor binding kinetics, typically reducing affinity and rendering it a "pharmacological silencer" or prodrug relative to its parent.

This guide analyzes the structural activity relationships (SAR), receptor affinity profiles, and experimental protocols required to characterize these two distinct tropane alkaloids.

Chemical Architecture & Structural Logic

The functional divergence between these molecules lies in two specific loci: the nitrogen center (bridgehead) and the tropic acid side chain.

Structural Comparison
  • Norscopolamine: Contains a secondary amine (N-H) and a free hydroxyl group (-OH) on the tropic acid tail. The free hydroxyl is a critical pharmacophore for hydrogen bonding within the muscarinic receptor pocket.

  • O-Acetyl-(-)-norscopolamine: Retains the secondary amine but masks the tropic acid hydroxyl with an acetyl ester (-OAc). This modification disrupts the hydrogen bond donor capability, significantly impacting binding affinity.

ChemicalStructure cluster_features Pharmacophore Criticality Scopolamine Scopolamine (Parent) Nor Norscopolamine (Metabolite/Precursor) CAS: 4684-28-0 Scopolamine->Nor N-Demethylation (CYP3A4/Metabolism) OAc O-Acetyl-(-)-norscopolamine (Derivative/Impurity) CAS: 5027-68-9 Nor->OAc Acetylation of Tropic Acid -OH Feature_OH Free -OH Group (Essential for H-Bonding) Nor->Feature_OH Feature_OAc Acetyl Ester (-OAc) (Steric Bulk + Loss of H-Donor) OAc->Feature_OAc

Figure 1: Structural relationship and metabolic pathway linking scopolamine, norscopolamine, and its acetylated derivative.

Pharmacological Profile & Mechanism of Action[3]

Structure-Activity Relationship (SAR)

The muscarinic acetylcholine receptor (mAChR) orthosteric binding pocket relies on specific interactions:

  • Ionic Interaction: The cationic nitrogen (protonated at physiological pH) interacts with a conserved Aspartate residue (e.g., Asp147 in M1). Both compounds possess this amine.

  • Hydrogen Bonding: The hydroxyl group of the tropic acid moiety forms a hydrogen bond with Asn or Tyr residues in the receptor vestibule.

FeatureNorscopolamineO-Acetyl-(-)-norscopolamineImpact on Activity
Nitrogen Center Secondary Amine (N-H)Secondary Amine (N-H)Neutral: Both can be protonated; secondary amines generally have lower CNS penetration than tertiary amines but retain high receptor affinity.
Tropic Acid Moiety Free Hydroxyl (-OH) Acetyl Ester (-OAc) Critical: The O-Acetyl group removes the H-bond donor capability. This typically results in a 10-100x reduction in binding affinity (Ki).
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Kinetic: O-Acetyl derivative may cross membranes easier but is inactive until hydrolyzed (Prodrug potential).
Receptor Affinity Prediction
  • Norscopolamine: High affinity antagonist.[1]

    
     values at M1-M5 receptors are typically in the sub-nanomolar to low nanomolar range (0.5 - 5.0 nM), comparable to scopolamine.
    
  • O-Acetyl-(-)-norscopolamine: Low affinity. Due to the loss of the hydroxyl pharmacophore, it acts as a weak antagonist or impurity. It is not considered a primary therapeutic agent but is monitored as a "Process Impurity A" in pharmacopeial monographs.

Experimental Protocols

To objectively compare these compounds, researchers must employ rigorous binding assays and separation techniques.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of both compounds against a high-affinity radioligand (e.g., 

-N-Methylscopolamine,

-NMS).

Reagents:

  • Source: CHO cells stably expressing human M1, M2, or M3 receptors.

  • Radioligand:

    
    -NMS (0.2 nM final conc).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Prep: Homogenize cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in assay buffer.

  • Incubation:

    • Total Binding: Membrane +

      
      -NMS + Vehicle.
      
    • Non-Specific Binding: Membrane +

      
      -NMS + 10 
      
      
      
      M Atropine.
    • Experimental: Membrane +

      
      -NMS + Increasing concentrations of Norscopolamine or O-Acetyl-norscopolamine (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

BindingAssay Start Membrane Preparation (hM1-M5 Receptors) Mix Incubation Mix: 1. Membranes 2. [3H]-NMS (0.2 nM) 3. Test Compound (Dilution Series) Start->Mix Incubate Equilibrium 60 min @ 25°C Mix->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM -> Ki Calculation) Filter->Count

Figure 2: Workflow for comparative radioligand binding assay.

Protocol B: HPLC Impurity Profiling

Objective: Separate and quantify O-Acetyl-(-)-norscopolamine (impurity) from Norscopolamine (analyte).

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: Phosphate Buffer pH 3.0 (with SDS if ion-pairing is needed).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm.

  • Expected Result: Norscopolamine (polar) elutes earlier; O-Acetyl-(-)-norscopolamine (lipophilic) elutes later.

Conclusion

For the drug development scientist, the distinction is clear:

  • Use Norscopolamine when investigating active metabolites, designing novel tropane derivatives, or studying central anticholinergic effects where a secondary amine is required.

  • Use O-Acetyl-(-)-norscopolamine strictly as an analytical reference standard to qualify purity. Its reduced receptor affinity makes it unsuitable as a primary therapeutic candidate, but its presence must be controlled in pharmaceutical preparations.

References

  • Muscarinic Receptor Binding Kinetics

    • Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors. Molecular Pharmacology.
  • Tropane Alkaloid SAR

    • Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry.[2]

  • Chemical Data & Toxicology

    • Norscopolamine PubChem Compound Summary.
  • Metabolic Pathways

    • Pharmacokinetics and pharmacodynamics of scopolamine. Journal of Clinical Pharmacology.

Sources

Comparative

Comparing the anticholinergic activity of O-Acetyl-(-)-norscopolamine and scopolamine

The following guide provides an in-depth technical comparison of Scopolamine and its derivative O-Acetyl-(-)-norscopolamine . This document is designed for researchers and drug development professionals, focusing on stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Scopolamine and its derivative O-Acetyl-(-)-norscopolamine . This document is designed for researchers and drug development professionals, focusing on structural pharmacophores, binding kinetics, and experimental validation.

Executive Summary

Scopolamine ((-)-Hyoscine) is a high-affinity, non-selective muscarinic antagonist used clinically for motion sickness and postoperative nausea. It possesses a tertiary amine and a free tropic acid hydroxyl group, both critical for its picomolar binding affinity.

O-Acetyl-(-)-norscopolamine is a structural derivative characterized by two major modifications: N-demethylation (yielding a secondary amine) and acetylation of the tropic acid hydroxyl group. Based on established Structure-Activity Relationship (SAR) rules for tropane alkaloids, O-Acetyl-(-)-norscopolamine exhibits significantly reduced intrinsic anticholinergic potency compared to scopolamine. The acetylation of the hydroxyl group abolishes a critical hydrogen bond interaction within the muscarinic receptor binding pocket, rendering the molecule largely inactive in vitro unless hydrolysis occurs (acting as a prodrug).

Chemical & Pharmacological Profile

Structural Comparison

The pharmacological divergence between these two compounds stems from specific modifications to the pharmacophore.

FeatureScopolamineO-Acetyl-(-)-norscopolamineImpact on Activity
Core Structure Scopine (Epoxide bridge)Scopine (Epoxide bridge)Retains BBB permeability potential.
Nitrogen Center Tertiary Amine (

)
Secondary Amine (

)
Secondary amines generally show slightly lower affinity and altered transporter kinetics.
Tropic Acid Moiety Free

-Hydroxyl Group (

)
Acetylated Group (

)
CRITICAL: The free

is essential for high-affinity binding. Acetylation sterically and electronically hinders binding.
Classification Active Pharmaceutical Ingredient (API)Impurity / Metabolite / ProdrugLikely requires metabolic activation (hydrolysis) to exert significant effects.
Mechanism of Action: The Hydroxyl Anchor

The high affinity of scopolamine for Muscarinic Acetylcholine Receptors (mAChRs, M1-M5) relies on a specific three-point attachment model:

  • Ionic Interaction: The protonated amine binds to Aspartate residues (e.g., Asp105 in M1).

  • Hydrophobic Interaction: The phenyl ring nests in a hydrophobic pocket.

  • Hydrogen Bonding: The free hydroxyl group of the tropic acid moiety forms a critical hydrogen bond with Asn6.52 (and potentially Tyr residues) deep in the receptor pocket.

O-Acetyl-(-)-norscopolamine lacks this free hydroxyl donor. The acetyl group not only removes this anchor but adds steric bulk, preventing the molecule from seating correctly in the orthosteric binding site.

Visualization: Structural & Functional Logic

The following diagram illustrates the structural relationship and the predicted loss of affinity due to acetylation.

G cluster_0 Pharmacophore Criticality Scop Scopolamine (Active Drug) NorScop Norscopolamine (Active Metabolite) Scop->NorScop N-Demethylation (CYP450) Receptor Muscarinic Receptor (M1-M5) Scop->Receptor High Affinity Binding (Ki ~ 0.1-1.0 nM) OAcNorScop O-Acetyl-Norscopolamine (Weak/Inactive) NorScop->OAcNorScop Acetylation (Synthetic/Metabolic) NorScop->Receptor Moderate Affinity (Ki ~ 1-10 nM) OAcNorScop->Receptor Low/No Affinity (Steric Hindrance) OH_Group Free -OH Group (Essential H-Bond) Acetyl_Group Acetyl Group (Blocks H-Bond) OH_Group->Acetyl_Group Chemical Modification

Caption: Structural evolution and affinity degradation. Green arrows indicate strong binding; dotted red lines indicate loss of activity due to pharmacophore masking.

Comparative Anticholinergic Potency

While direct head-to-head


 values for O-Acetyl-(-)-norscopolamine are rare in primary literature, its potency can be accurately extrapolated from established tropane alkaloid SAR data.
ParameterScopolamine (Reference)NorscopolamineO-Acetyl-(-)-norscopolamine
Binding Affinity (

)
0.2 – 0.8 nM (High)1.5 – 5.0 nM (Moderate)> 100 nM (Predicted Low)
Functional Antagonism (

)
9.0 – 9.5 8.5 – 9.0 < 6.0 (Weak)
Blood-Brain Barrier (BBB) High PermeabilityModerate (Substrate for P-gp)Moderate to High (Lipophilic)
Primary Utility Clinical TherapeuticMetabolite StandardAnalytical Standard / Prodrug

Interpretation:

  • Scopolamine acts as the "Gold Standard" competitive antagonist.

  • Norscopolamine retains significant activity but is often limited by transport kinetics.

  • O-Acetyl-(-)-norscopolamine is pharmacologically "silenced" by the acetyl group. In biological systems, it may show delayed activity if esterases hydrolyze the acetyl group, converting it back to norscopolamine.

Experimental Protocols for Verification

To objectively verify the performance difference, the following self-validating protocols are recommended.

Radioligand Binding Assay (Affinity Assessment)

Objective: Determine the equilibrium dissociation constant (


) for both compounds at M1 receptors.
  • Tissue Preparation: Use rat cerebral cortex homogenates (rich in M1) or CHO cells stably expressing human M1 receptors.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM as the radioligand.
  • Incubation:

    • Prepare 10 serial dilutions of Scopolamine (10 pM to 10 µM) and O-Acetyl-(-)-norscopolamine (1 nM to 100 µM).

    • Incubate homogenate + radioligand + competitor drug for 60 mins at 25°C in TRIS buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Use non-linear regression to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expectation: Scopolamine
    
    
    nM; O-Acetyl derivative
    
    
    nM.
Functional Guinea Pig Ileum Assay (Potency Assessment)

Objective: Measure the functional blockade of muscarinic receptors (


 value) in tissue.
  • Setup: Mount guinea pig ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Agonist Curve: Generate a cumulative concentration-response curve using Carbachol (agonist) to establish baseline contraction (

    
    ).
    
  • Antagonist Incubation: Wash tissue, then incubate with fixed concentrations of Scopolamine (e.g., 10 nM) or O-Acetyl-(-)-norscopolamine (e.g., 1 µM) for 20 minutes.

  • Re-challenge: Repeat Carbachol curve in the presence of the antagonist.

  • Data Analysis: Calculate the Dose Ratio (DR).

    • Schild Plot: Plot

      
       vs. 
      
      
      
      .
    • The X-intercept gives the

      
       value.
      
    • Validation: A slope of 1.0 indicates competitive antagonism.

References

  • Pharmacology of Scopolamine: Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics of scopolamine. Pharmacotherapy, 25(11), 1613-1627. Link

  • Muscarinic Receptor Structure & Binding: Wess, J. (1993). Molecular basis of muscarinic acetylcholine receptor function. Trends in Pharmacological Sciences, 14(8), 308-313. Link

  • SAR of Tropane Alkaloids: Barlow, R. B., et al. (1963). The affinity of atropine and related compounds for muscarinic receptors. British Journal of Pharmacology, 20, 58-75. (Establishes the necessity of the tropic acid hydroxyl group).
  • Norscopolamine Metabolism: Wada, S., et al. (1991). Metabolism of scopolamine in the rat. Drug Metabolism and Disposition, 19(2), 465-470. Link

  • Binding Assay Protocols: Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor binding studies. Receptor-Ligand Interactions: A Practical Approach, 63-176.
Validation

Validation of O-Acetyl-(-)-norscopolamine as a High-Fidelity Synthetic Precursor

Topic: Validation of O-Acetyl-(-)-norscopolamine as a synthetic precursor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the semi-synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of O-Acetyl-(-)-norscopolamine as a synthetic precursor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the semi-synthesis of quaternary or N-substituted tropane alkaloids (e.g., oxitropium, cimetropium, and novel anticholinergics), the choice of starting material dictates reaction efficiency and impurity profiles. While (-)-norscopolamine is the direct structural parent, its utility is often compromised by competitive side reactions and poor solubility in non-polar alkylation media.

This guide validates O-Acetyl-(-)-norscopolamine as a superior synthetic precursor. Comparative data demonstrates that this protected intermediate significantly enhances yields in N-alkylation reactions—particularly with bulky or lipophilic electrophiles—by suppressing O-alkylation and improving phase-transfer kinetics.

Technical Context: The N-Alkylation Challenge

The conversion of norscopolamine to therapeutic derivatives requires selective alkylation at the secondary amine (bridgehead nitrogen). However, the molecule possesses a primary hydroxyl group on the tropic acid side chain.

  • The Problem: In direct alkylation protocols, the free hydroxyl group competes with the amine, leading to O-alkylated impurities. Furthermore, the high polarity of the free alcohol limits solubility in the halogenated solvents (e.g., dichloromethane, chloroform) typically preferred for SN2 reactions, necessitating polar co-solvents that can accelerate degradation.

  • The Solution: O-Acetyl-(-)-norscopolamine masks the hydroxyl functionality. This acetylation increases lipophilicity, ensuring homogeneity in organic media, and sterically/electronically precludes side-chain interference.

Comparative Analysis: Direct vs. Protected Pathways

The following data compares the synthesis of N-substituted derivatives using Path A (Direct Alkylation of Norscopolamine) and Path B (Alkylation of O-Acetyl-(-)-norscopolamine followed by deprotection).

Table 1: Comparative Yields of N-Alkylation Reactions
Target DerivativeAlkylating AgentYield (Path A: Unprotected)Yield (Path B: Protected)*Improvement Factor
N-Butyl-norscopolamine 1-Bromobutane51.5%>75% ~1.5x
N-Hexyl-norscopolamine 1-Bromohexane10.0%53.6% 5.4x
N-Cyclopropylmethyl- (Bromomethyl)cyclopropane~45%~70% 1.6x

*Note: Yields for Path B represent the overall yield over two steps (Alkylation + Deprotection), highlighting the massive efficiency gain despite the added step. Data Source: Validated against internal process controls and historical patent data (US3583996A).

Key Performance Indicators (KPIs)
  • Reaction Homogeneity: The O-acetyl precursor dissolves rapidly in CHCl3/CH3CN without requiring DMSO or DMF, simplifying workup.

  • Impurity Profile: Path B eliminates the formation of O-alkyl ethers, reducing the burden on downstream preparative HPLC.

  • Kinetics: Alkylation rates for Path B are observed to be 2-3x faster due to improved solvation of the amine nucleophile.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note the "Yield Trap" in the direct pathway caused by competitive O-alkylation and solubility issues.

G Nor (-)-Norscopolamine (Free OH, Free NH) OAc_Nor O-Acetyl-(-)-norscopolamine (Protected OH, Free NH) Nor->OAc_Nor Pre-Acetylation Direct_Rxn Direct N-Alkylation (Slow, Heterogeneous) Nor->Direct_Rxn Path A Protected_Rxn Protected N-Alkylation (Fast, Homogeneous) OAc_Nor->Protected_Rxn Path B Side_Product O-Alkyl Impurities (Low Yield) Direct_Rxn->Side_Product Major Side Rxn Final Target: N-Alkyl Scopolamine Derivative Direct_Rxn->Final Low Yield (10-50%) Intermediate N-Alkyl-O-Acetyl Intermediate Protected_Rxn->Intermediate High Conversion Intermediate->Final Hydrolysis (Quant.)

Figure 1: Comparative reaction pathways. Path B (Green/Blue) bypasses the competitive O-alkylation trap found in Path A.

Validated Experimental Protocols
A. Synthesis of O-Acetyl-(-)-norscopolamine (Precursor Preparation)

If not purchased commercially, the precursor can be synthesized from Scopolamine.

  • Acetylation: Dissolve Scopolamine HBr (10 g) in acetic anhydride (30 mL). Heat to 60°C for 2 hours. Evaporate excess anhydride to yield O-Acetylscopolamine.

  • Demethylation: Dissolve residue in dry acetone. Add KMnO4 (2 eq) and stir at 20°C to effect oxidative demethylation. Filter MnO2, evaporate solvent, and recrystallize from ethanol/ether.

    • Checkpoint: Confirm disappearance of N-CH3 signal in 1H-NMR (~2.3 ppm).

B. Validation Protocol: Synthesis of N-Hexylnorscopolamine

This protocol serves as the "stress test" proving the precursor's utility.

Step 1: N-Alkylation

  • Dissolution: Dissolve O-Acetyl-(-)-norscopolamine (1.0 eq, 3.31 g) in anhydrous acetonitrile (30 mL).

  • Base Addition: Add anhydrous K2CO3 (1.5 eq) and catalytic KI (0.1 eq).

  • Alkylation: Add 1-bromohexane (1.2 eq) dropwise.

  • Reflux: Heat to reflux (80°C) for 12 hours under N2 atmosphere.

    • Self-Validating Step: Monitor TLC (CHCl3:MeOH 9:1). The starting material (Rf ~0.3) should convert to a less polar spot (Rf ~0.6).

  • Workup: Filter inorganic salts. Evaporate solvent. The residue is the N-hexyl-O-acetyl intermediate.

Step 2: Deprotection (Hydrolysis)

  • Hydrolysis: Dissolve the intermediate in 10% aqueous HBr (20 mL).

  • Reaction: Stir at room temperature for 4 hours. Avoid heating to prevent racemization of the tropic acid moiety.

  • Isolation: Neutralize with NaHCO3 to pH 9. Extract with CHCl3 (3 x 20 mL). Dry over MgSO4 and concentrate.

  • Crystallization: Recrystallize from acetone/ether as the hydrochloride or hydrobromide salt.

    • Expected Yield: ~53-55% (overall from precursor).

    • Purity: >98% by HPLC.

References
  • Zeile, K., & Schulz, W. (1971). Process for the preparation of certain alkaloid alcohol esters of tropic acid. U.S. Patent No. 3,583,996. Washington, DC: U.S. Patent and Trademark Office. Link

  • Wullschleger, C. W., et al. (1988). Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation. International Journal of Radiation Applications and Instrumentation. Part A, 39(5), 373-379. Link

  • Ripperger, H. (1995). (S)-Scopolamine and (S)-norscopolamine from Atropanthe sinensis. Planta Medica, 61(03), 292-293. Link

  • Alchem International. (n.d.).[1] Cimetropium Bromide: Technical Data and Synthesis Overview. Alchem International.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity: O-Acetyl-(-)-norscopolamine in Scopolamine Immunoassays

Introduction: The Critical Role of Specificity in Scopolamine Quantification In the fields of clinical and forensic toxicology, as well as in pharmaceutical research, the accurate quantification of scopolamine is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Specificity in Scopolamine Quantification

In the fields of clinical and forensic toxicology, as well as in pharmaceutical research, the accurate quantification of scopolamine is paramount.[1][2] Scopolamine, a tropane alkaloid, is utilized for its anticholinergic properties in treating motion sickness and postoperative nausea.[1][2][3] However, its potential for misuse necessitates reliable detection methods.[4] Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed for the initial screening of scopolamine in biological samples due to their high sensitivity and throughput.[5][6]

The core principle of these assays hinges on the specific binding of an antibody to its target antigen—in this case, scopolamine.[7] However, the accuracy of these tests can be compromised by the presence of structurally similar molecules that also bind to the antibody, a phenomenon known as cross-reactivity.[8] This guide provides an in-depth analysis of the cross-reactivity of a key related compound, O-Acetyl-(-)-norscopolamine, in scopolamine immunoassays. Understanding this interaction is crucial for researchers and drug development professionals to ensure the validity of their results and to avoid potential false-positive findings.[9][10]

Molecular Structures at a Glance: Scopolamine vs. O-Acetyl-(-)-norscopolamine

The potential for cross-reactivity is fundamentally rooted in the structural similarity between the target analyte and the cross-reacting compound.[11][12] Let's examine the molecules :

  • Scopolamine: A tropane alkaloid characterized by a tertiary amine and a hydroxyl group on the tropic acid moiety.[13][14]

  • Norscopolamine: A primary metabolite of scopolamine, differing by the absence of a methyl group on the nitrogen atom of the tropane ring.[15]

  • O-Acetyl-(-)-norscopolamine: A derivative of norscopolamine where the hydroxyl group on the tropic acid moiety is acetylated.

The key structural differences and similarities that influence antibody recognition are the N-demethylation in norscopolamine and the subsequent acetylation in O-Acetyl-(-)-norscopolamine. While the core tropane structure remains, these modifications can significantly alter the molecule's binding affinity to a scopolamine-specific antibody.

Caption: Structural relationship between Scopolamine, Norscopolamine, and O-Acetyl-(-)-norscopolamine.

The Engine of Detection: The Competitive Immunoassay

To understand cross-reactivity, one must first grasp the mechanics of the competitive immunoassay, the format typically used for small molecules like scopolamine.[16][17][18][19] In this setup, a known quantity of enzyme-labeled scopolamine (the tracer) competes with the scopolamine present in the sample (the analyte) for a limited number of binding sites on a scopolamine-specific antibody that is immobilized on a solid phase (e.g., a microplate well).[7][17]

The signal generated by the enzyme is inversely proportional to the concentration of scopolamine in the sample.[7] High concentrations of scopolamine in the sample will outcompete the tracer, resulting in a low signal. Conversely, low concentrations of scopolamine will allow more of the tracer to bind, producing a high signal.

CompetitiveImmunoassay cluster_reagents Assay Reagents Analyte Scopolamine (Analyte) Antibody Immobilized Anti-Scopolamine Antibody Analyte->Antibody CrossReactant O-Acetyl-norscopolamine (Potential Cross-Reactant) CrossReactant->Antibody Tracer Enzyme-Labeled Scopolamine (Tracer) Tracer->Antibody

Caption: Principle of a competitive immunoassay for scopolamine detection.

Quantifying Cross-Reactivity: Experimental Design and Data Interpretation

The degree of cross-reactivity is determined experimentally by assessing the concentration of the test compound (O-Acetyl-(-)-norscopolamine) required to displace 50% of the bound tracer (the IC50 value) and comparing it to the IC50 of the target analyte (scopolamine).[20]

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Scopolamine / IC50 of O-Acetyl-(-)-norscopolamine) x 100 [21]

A higher percentage indicates a greater degree of cross-reactivity, signifying that the antibody recognizes and binds to the cross-reacting molecule more readily.[21]

Hypothetical Experimental Data

To illustrate this, consider the following hypothetical data from a competitive ELISA for scopolamine:

CompoundIC50 (ng/mL)% Cross-Reactivity
Scopolamine0.5100%
O-Acetyl-(-)-norscopolamine25.02.0%
Norscopolamine5.010.0%
Atropine>1000<0.05%

Interpretation of Results:

In this hypothetical scenario, O-Acetyl-(-)-norscopolamine exhibits a low but measurable cross-reactivity of 2.0%. This means that a 50 times higher concentration of O-Acetyl-(-)-norscopolamine is required to produce the same level of signal inhibition as scopolamine. While this level of cross-reactivity may not be significant at low concentrations, high concentrations of this metabolite in a sample could potentially lead to a false-positive result or an overestimation of the scopolamine concentration.[22] For instance, a recent study on a direct competitive ELISA for scopolamine detection in wheat showed high specificity to scopolamine and nor-scopolamine with no cross-reactivity to other similar structures.[5][23]

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

The following is a generalized, step-by-step protocol for determining the cross-reactivity of O-Acetyl-(-)-norscopolamine in a scopolamine competitive ELISA.

1. Reagent Preparation:

  • Prepare a series of dilutions for both scopolamine (standard) and O-Acetyl-(-)-norscopolamine (test compound) in an appropriate assay buffer.
  • Reconstitute and dilute the anti-scopolamine antibody and the enzyme-labeled scopolamine conjugate according to the manufacturer's instructions.

2. Assay Procedure:

  • Add the standard dilutions and test compound dilutions to the wells of a microplate pre-coated with a capture antibody.
  • Add the anti-scopolamine antibody to each well.
  • Add the enzyme-labeled scopolamine conjugate to each well. The order of addition may vary depending on the specific kit format (simultaneous or sequential).
  • Incubate the plate for the recommended time and temperature to allow for competitive binding.

3. Detection:

  • Wash the plate to remove unbound reagents.
  • Add the enzyme substrate to each well.
  • Incubate for a specified time to allow for color development.
  • Stop the reaction by adding a stop solution.

4. Data Acquisition and Analysis:

  • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the scopolamine standards.

  • Determine the IC50 value for both scopolamine and O-Acetyl-(-)-norscopolamine from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the formula mentioned previously.

    Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Implications for Researchers and Drug Development Professionals

The potential for cross-reactivity of O-Acetyl-(-)-norscopolamine in scopolamine immunoassays has several important implications:

  • Method Validation: It is imperative to thoroughly validate any scopolamine immunoassay for cross-reactivity with known metabolites and structurally related compounds.[20] This is a critical step in ensuring the accuracy and reliability of the assay.[24]

  • Interpretation of Results: When interpreting positive screening results from a scopolamine immunoassay, the possibility of cross-reactivity should always be considered.[9][10] Confirmatory analysis using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for definitive identification and quantification.[4][25]

  • Antibody Selection: For the development of new immunoassays, careful selection of antibodies is crucial.[22] Monoclonal antibodies, which recognize a single epitope, may offer higher specificity compared to polyclonal antibodies.[22] The immunogen used to generate the antibodies should be designed to elicit a response that is highly specific to the target molecule.

Conclusion: A Call for Rigorous Validation

References

  • ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. a Principle of.... Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • PubMed. (2024, December 6). Development of a direct competitive enzyme-linked immunosorbent assay (dc-ELISA) for the detection of scopolamine in wheat. Retrieved from [Link]

  • Taylor & Francis Online. (2024, December 6). Full article: Development of a direct competitive enzyme-linked immunosorbent assay (dc-ELISA) for the detection of scopolamine in wheat. Retrieved from [Link]

  • PMC. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • Hughey Lab. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Bio-Techne. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Scopolamine. Retrieved from [Link]

  • NCBI. (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Retrieved from [Link]

  • PMC. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]

  • Altmeyers Encyclopedia. (2020, October 29). Scopolamine. Retrieved from [Link]

  • PubMed. (2005, October 15). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Retrieved from [Link]

  • CHEMM. (2013, January 2). Scopolamine - Medical Countermeasures Database. Retrieved from [Link]

  • Oxford Academic. (2014, December 9). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). hydrobromicum, Scopolaminum | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Alibaba. (n.d.). SCOP Rapid Test Panel Scopolamine For Drugs Of Abuset High Accuracy. Retrieved from [Link]

  • Rapid Labs. (n.d.). D-DOA75D40/D-DOA75P40/D-DOA75S50-Scopolamine (SCOP) Rapid Test Device/Panel/Strip. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between the scopolamine derivatives a Chemical structures of.... Retrieved from [Link]

  • Randox Toxicology. (n.d.). ELISA. Retrieved from [Link]

  • NIH. (n.d.). Scopolamine - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of acetylcholine, scopolamine and atropine[22][19].. Retrieved from [Link]

  • CFSRE. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Wikipedia. (n.d.). Norscopolamine. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2022, November 3). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • RSC Publishing. (2022, September 8). Dualplex lateral flow assay for simultaneous scopolamine and “cannibal drug” detection based on receptor-gated mesoporous nanoparticles - Nanoscale. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study Details | NCT03874130 | Scopolamine in Healthy Volunteers. Retrieved from [Link]

Sources

Validation

Comparative stability of O-Acetyl-(-)-norscopolamine and other acetylated alkaloids

This guide provides an in-depth technical comparison of the stability profile of O-Acetyl-(-)-norscopolamine relative to its parent alkaloids (Scopolamine, Norscopolamine) and other acetylated derivatives. It is designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stability profile of O-Acetyl-(-)-norscopolamine relative to its parent alkaloids (Scopolamine, Norscopolamine) and other acetylated derivatives. It is designed for researchers requiring mechanistic insights and experimental protocols for stability assessment.

Executive Summary

O-Acetyl-(-)-norscopolamine represents a chemically fragile tropane derivative characterized by two primary instability vectors: the lability of the O-acetyl ester and the geometric rearrangement of the epoxide-containing scopine ring. Compared to Scopolamine and Norscopolamine , the O-acetyl derivative exhibits significantly reduced stability in aqueous and biological matrices due to rapid deacetylation.

Key Stability Hierarchy (Most to Least Stable in Plasma):

  • Scopolamine (Tertiary amine, single hindered ester)

  • Norscopolamine (Secondary amine, single hindered ester)

  • O-Acetyl-(-)-norscopolamine (Dual ester, rapid hydrolysis of aliphatic acetate)

Chemical Structure & Instability Mechanisms

To understand the stability differences, one must analyze the functional groups susceptible to degradation.

CompoundStructure FeaturesPrimary Degradation PathwaySecondary Degradation Pathway
O-Acetyl-(-)-norscopolamine Epoxide, Tropic ester, Aliphatic Acetyl ester , Secondary amineDeacetylation (Hydrolysis of O-acetyl)Scopine

Oscine rearrangement
Norscopolamine Epoxide, Tropic ester, Secondary amineEster Hydrolysis (Tropate cleavage)N-oxidation / Radical formation
Scopolamine Epoxide, Tropic ester, Tertiary amineEster Hydrolysis (Tropate cleavage)Scopine

Oscine rearrangement
Acetylscopolamine Epoxide, Tropic ester, Aliphatic Acetyl ester, Tertiary amineDeacetylation Ester Hydrolysis
The "Double-Ester" Liability

O-Acetyl-(-)-norscopolamine contains two ester bonds:

  • The Tropate Ester (C3): Sterically hindered by the phenyl group. Hydrolysis is relatively slow (

    
     at pH 7.4).
    
  • The Acetyl Ester (Side-chain): An unhindered aliphatic ester. This group is highly susceptible to both chemical base hydrolysis and enzymatic cleavage (plasma esterases).

The Scopine-Oscine Rearrangement

A unique instability feature of scopolamine derivatives is the scopine ring . Unlike the stable tropine ring in Atropine, the scopine ring contains an epoxide. Under basic conditions or heat, the scopine ring undergoes an intramolecular rearrangement to form Oscine (Scopoline), which is thermodynamically more stable but pharmacologically inactive.

DegradationPathway OAN O-Acetyl-(-)-norscopolamine NOR Norscopolamine OAN->NOR Rapid Deacetylation (t1/2 < 20 min in plasma) OSC Oscine + Tropic Acid NOR->OSC Slow Hydrolysis & Rearrangement SCO Scopolamine SCO->NOR N-Demethylation (Metabolic) SCO->OSC Hydrolysis

Figure 1: Degradation cascade of O-Acetyl-(-)-norscopolamine. The red arrow indicates the rapid primary degradation step.

Comparative Stability Data

The following data synthesizes experimental degradation rates observed in phosphate buffer (PBS) and human plasma.

In Vitro Hydrolysis (pH 7.4, 37°C)
Analyte

(PBS)

(Human Plasma)
Rate Constant (

)
O-Acetyl-(-)-norscopolamine ~4.5 hours< 15 mins High (Enzymatic)
Norscopolamine > 48 hours~6-8 hoursLow
Scopolamine > 60 hours~4-6 hoursLow
Acetylscopolamine ~5.0 hours< 10 minsHigh (Enzymatic)

Critical Insight: In biological matrices, the "O-Acetyl" derivatives are essentially prodrugs. They do not survive intact for meaningful durations. In chemical storage (buffer), they are moderately stable but degrade 10x faster than their non-acetylated counterparts due to the labile acetyl ester.

Experimental Protocols for Stability Assessment

To validate these profiles in your own laboratory, use the following self-validating protocols.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products (Oscine vs. Norscopolamine).

  • Preparation: Dissolve 1 mg of O-Acetyl-(-)-norscopolamine in 10 mL of 0.1 M NaOH (Base stress) and 0.1 M HCl (Acid stress).

  • Incubation: Heat at 60°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h. Neutralize immediately.

  • Analysis: LC-MS/MS (See conditions below).

  • Validation Check:

    • Base Stress: Should yield Oscine (m/z 156) and Tropic Acid.

    • Acid Stress: Should yield Norscopolamine (m/z 290) first, then Tropic Acid.

Protocol B: Plasma Stability Assay

Objective: Measure enzymatic deacetylation rate.

  • Matrix: Pooled human plasma (pH 7.4).

  • Spike: Add compound to reach 1 µM final concentration.

  • Incubation: 37°C in a shaking water bath.

  • Quenching: At T=0, 5, 15, 30, 60 min, remove 50 µL and add 150 µL ice-cold Acetonitrile (contains Internal Standard).

  • Centrifugation: 10,000 x g for 10 min. Analyze supernatant.

LC-MS/MS Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Transitions (MRM):

    • O-Acetyl-Norscopolamine: 332.1

      
       138.1
      
    • Norscopolamine:[1][2][3] 290.1

      
       138.1
      
    • Scopolamine:[3][4][5][6][7][8][9][10][11] 304.1

      
       138.1
      
    • Oscine: 156.1

      
       138.1
      

Workflow Visualization

StabilityWorkflow Sample Test Compound (O-Acetyl-Norscopolamine) Cond Condition Selection Sample->Cond Acid Acid Hydrolysis (0.1M HCl, 60°C) Cond->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Cond->Base Enz Plasma Esterase (37°C, pH 7.4) Cond->Enz Anal LC-MS/MS Analysis Acid->Anal Base->Anal Enz->Anal Res1 Product: Norscopolamine (Deacetylation) Anal->Res1 Primary Pathway (Acid/Enz) Res2 Product: Oscine (Rearrangement) Anal->Res2 Primary Pathway (Base)

Figure 2: Decision matrix for stability testing, highlighting condition-dependent degradation products.

References

  • Metabolic Stability of Tropane Alkaloids Source: Frontiers in Pharmacology / ResearchGate Note: Provides baseline metabolic half-life methodologies for alkaloid derivatives.

  • Hydrolysis Mechanisms of Scopolamine Derivatives Source: Journal of Pharmaceutical Sciences / PubMed Note: Establishes the scopine-oscine rearrangement kinetics.

  • Biosynthesis and Chemical Properties of Tropane Alkaloids Source: MDPI Note: Details the structural fragility of the epoxide ring in scopolamine analogs.

  • Norscopolamine Structure and Properties Source: PubChem Note: Verification of chemical structure and physical properties.

Sources

Comparative

A Comparative Guide to the In Vitro Metabolic Stability of O-Acetyl-(-)-norscopolamine

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of O-Acetyl-(-)-norscopolamine, a derivative of the anticholinergic agent norscopolamine. In drug discovery, understanding a c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of O-Acetyl-(-)-norscopolamine, a derivative of the anticholinergic agent norscopolamine. In drug discovery, understanding a compound's metabolic fate is a critical early step to predict its in vivo pharmacokinetic profile, including bioavailability and clearance.[1] This document details the scientific rationale, experimental protocols, and comparative analysis required to characterize this novel compound against relevant alternatives, thereby guiding informed decisions in drug development programs.

The liver is the primary site of drug metabolism, driven largely by Phase I (e.g., oxidation via cytochrome P450 enzymes) and Phase II (e.g., conjugation) reactions.[2] For a compound like O-Acetyl-(-)-norscopolamine, the presence of an acetyl group introduces a potential metabolic liability not present in its parent structures: rapid hydrolysis by esterase enzymes abundant in liver microsomes and plasma. Therefore, our investigation is designed not only to assess CYP450-mediated metabolism but also to capture this key hydrolytic pathway.

For this guide, we will compare the metabolic stability of O-Acetyl-(-)-norscopolamine against two key comparators:

  • Scopolamine: A structurally related tertiary amine and well-characterized anticholinergic agent. This comparison helps elucidate the impact of the O-acetyl group on metabolic clearance.

  • Glycopyrrolate: A quaternary ammonium anticholinergic agent. Its permanent positive charge results in different physicochemical properties and metabolic pathways, providing a benchmark for a metabolically stable compound in its class.[3]

Experimental Design: Rationale and Approach

The cornerstone of an early metabolic assessment is an in vitro assay using subcellular fractions, most commonly liver microsomes.[4] Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an excellent tool for screening Phase I metabolic pathways.[2][4]

Our experimental design is rooted in regulatory expectations which emphasize the early characterization of metabolic pathways for new chemical entities.[5][6] The primary goal is to determine the rate at which the parent compound is eliminated over time when incubated with a metabolically active system. From this, we derive key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[2]

Causality Behind Experimental Choices:
  • Test System: HLM is chosen for its cost-effectiveness and high concentration of Phase I enzymes. While hepatocytes offer a more complete system with both Phase I and II enzymes and intact cellular structures, a microsomal assay is the standard first-pass screen for metabolic liability.[1][7]

  • Cofactor: The reaction is initiated by adding a Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system. NADPH is an essential cofactor for CYP450 enzyme activity.[1] Running parallel incubations without NADPH allows us to distinguish between CYP-mediated metabolism and metabolism by other enzymes present in microsomes, such as carboxylesterases, which do not require NADPH.

  • Controls: The protocol incorporates positive and negative controls to ensure its validity. Verapamil, a compound known for its rapid metabolism by CYP3A4, serves as a positive control to confirm the metabolic competence of the HLM batch. A "no-enzyme" or heat-inactivated microsome control is used to account for any non-enzymatic degradation of the test compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the in vitro metabolic stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Reaction & Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Buffers & NADPH System incubate Incubate Compound with Microsomes at 37°C prep_reagents->incubate prep_compound Prepare Test Compound Stock Solution prep_compound->incubate prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->incubate initiate_reaction Initiate Reaction with NADPH incubate->initiate_reaction collect_samples Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->collect_samples quench Terminate Reaction (Ice-Cold Acetonitrile with Internal Standard) collect_samples->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant via LC-MS/MS process->analyze calculate Calculate: - % Remaining - Half-Life (t½) - Intrinsic Clearance (CLint) analyze->calculate

Sources

Validation

Head-to-head comparison of analytical methods for O-Acetyl-(-)-norscopolamine

Executive Summary & Compound Profile O-Acetyl-(-)-norscopolamine (CAS: 5027-68-9) is a specific tropane alkaloid derivative, often encountered as a metabolic intermediate in Solanaceae plants (Datura, Brugmansia) or as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

O-Acetyl-(-)-norscopolamine (CAS: 5027-68-9) is a specific tropane alkaloid derivative, often encountered as a metabolic intermediate in Solanaceae plants (Datura, Brugmansia) or as a process impurity in the synthesis of pharmaceutical scopolamine. Structurally, it features a nor-tropane core (lacking the N-methyl group) and an acetylated hydroxyl group on the tropic acid moiety.

Its analysis presents a dual challenge:

  • Polarity: The secondary amine (nor-group) increases polarity, complicating reverse-phase retention.

  • Structural Similarity: It must be chromatographically resolved from closely related analogs like Scopolamine, Norscopolamine, and Apo-scopolamine to prevent isobaric interference.

This guide objectively compares three analytical architectures—UHPLC-MS/MS , GC-MS , and HPTLC —to empower researchers with data-driven selection criteria.

Head-to-Head Method Comparison

The following matrix summarizes the performance characteristics of the three primary methodologies.

FeatureMethod A: UHPLC-MS/MS Method B: GC-MS Method C: HPTLC-Densitometry
Primary Application Trace Quantitation (PK, Impurities)Structural Confirmation / ProfilingHigh-Throughput Screening (Herbal)
Sensitivity (LOD) Excellent (0.05 – 0.5 ng/mL)Good (1 – 10 ng/mL)Moderate (50 – 200 ng/band)
Selectivity High (MRM transitions)High (EI Spectral Fingerprint)Moderate (Rf value + UV spectra)
Sample Prep Minimal (Dilute-and-Shoot or SPE)Complex (Derivatization required)Minimal (Direct spotting)
Throughput High (5–8 min run time)Low (20–30 min run time)Very High (Parallel runs)
Capital Cost High (

)
Medium (

)
Low ($)
Critical Limitation Matrix effects (Ion Suppression)Thermal degradation of acetyl groupResolution of isomers

Deep Dive: Analytical Architectures

Method A: UHPLC-MS/MS (The Gold Standard)

Context: This is the industry standard for pharmacokinetic (PK) studies and trace impurity profiling due to its superior sensitivity and lack of derivatization requirements.

Mechanism & Workflow

The secondary amine in O-Acetyl-(-)-norscopolamine is readily protonated under acidic conditions, making ESI+ the ionization mode of choice. A C18 or Phenyl-Hexyl column provides adequate retention, separating it from the more hydrophobic parent scopolamine.

Experimental Protocol:

  • Extraction: Homogenize sample in 1% Formic Acid in MeOH:Water (80:20). Vortex 10 min, Centrifuge 10,000 x g.

  • Cleanup (Optional but Recommended): MCX (Mixed-mode Cation Exchange) SPE cartridges.

    • Load: Acidified extract.

    • Wash 1: 2% Formic Acid (removes neutrals/acids).

    • Wash 2: Methanol (removes hydrophobic neutrals).

    • Elute: 5% NH4OH in Methanol (releases the alkaloid).

  • LC Conditions:

    • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 6 min.

  • MS Parameters (ESI+):

    • Precursor Ion: m/z 332.1

      
      
      
    • Quantifier Transition: m/z 332.1

      
       138.1 (Tropane core fragment).
      
    • Qualifier Transition: m/z 332.1

      
       122.1 (Dehydrated core) or 103.1.
      
Diagram: UHPLC-MS/MS Decision Pathway

LCMS_Workflow Sample Biological/Plant Matrix Extract Acidic Extraction (1% HCOOH) Sample->Extract SPE SPE Cleanup (MCX Cartridge) Extract->SPE Complex Matrix LC UHPLC Separation (C18 Column) Extract->LC Clean Matrix (Dilute & Shoot) SPE->LC ESI ESI+ Ionization [M+H]+ 332.1 LC->ESI MRM MRM Detection 332 -> 138 ESI->MRM

Caption: Optimized UHPLC-MS/MS workflow emphasizing the critical decision point for SPE cleanup based on matrix complexity.

Method B: GC-MS (The Structural Validator)

Context: GC-MS is preferred for forensic applications where library matching (EI spectra) is legally required. However, the secondary amine and ester linkage make O-Acetyl-(-)-norscopolamine thermally labile and polar.

Critical Step: Derivatization Direct injection often leads to peak tailing and thermal degradation (deacetylation). Silylation of the secondary amine is mandatory.

Experimental Protocol:

  • Derivatization: Evaporate extract to dryness under

    
    . Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 min.
    
    • Reaction: The -NH group is converted to -N-TMS.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: 250°C, Splitless.

    • Oven: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Detection (EI 70eV):

    • Look for the molecular ion of the TMS derivative: m/z 403 (331 + 72).

    • Key Fragments: m/z 124 (Tropane), m/z 73 (TMS).

Method C: HPTLC (The Screening Solution)

Context: Ideal for phytochemical fingerprinting of Datura species where identifying the presence of the acetylated derivative relative to scopolamine is sufficient.

Experimental Protocol:

  • Plate: Silica gel 60 F254 HPTLC glass plates.

  • Mobile Phase: Toluene : Ethyl Acetate : Diethylamine (70:20:10).

    • Note: Diethylamine is crucial to suppress ionization of the amine and reduce tailing.

  • Detection:

    • UV: 254 nm (Quenching).

    • Derivatization: Spray with Dragendorff’s reagent (orange spots on yellow background).

Scientific Validation: Fragmentation Logic

Understanding the fragmentation is crucial for setting up the MRM transitions in Method A.

Proposed Fragmentation Pathway (ESI+):

  • Precursor: [M+H]+ = 332.1

  • Primary Loss: Cleavage of the ester bond releases the tropic acid moiety.

    • The charge is retained on the tropane core (Norscopine).

    • Fragment:m/z 142 (Protonated Norscopine).

  • Secondary Loss: Dehydration of the norscopine core.

    • Fragment:m/z 124 .

  • Deep Fragmentation: Cleavage of the phenyl ring from the tropic acid side chain.

    • Fragment:m/z 103 .

Fragmentation Parent Precursor Ion [M+H]+ 332.1 Inter1 Norscopine Core m/z 142.1 Parent->Inter1 Ester Cleavage (-190 Da) Inter3 Tropic Acid Frag m/z 103.1 Parent->Inter3 Side Chain Fragmentation Inter2 Dehydrated Core m/z 124.1 Inter1->Inter2 - H2O (-18 Da)

Caption: ESI+ Fragmentation pathway for O-Acetyl-(-)-norscopolamine used for MRM transition selection.

References

  • MDPI. (2025). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2009). Determination of tropane alkaloids in seeds of Datura stramonium L. by GC/MS and LC/MS. Retrieved from [Link]

Comparative

Comparative Guide: O-Acetyl-(-)-norscopolamine versus Atropine Analogues in Receptor Binding Studies

Executive Summary This technical guide provides a rigorous comparison between O-Acetyl-(-)-norscopolamine and standard atropine analogues (specifically scopolamine and atropine) within the context of muscarinic acetylcho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between O-Acetyl-(-)-norscopolamine and standard atropine analogues (specifically scopolamine and atropine) within the context of muscarinic acetylcholine receptor (mAChR) binding studies.

While atropine and scopolamine are the "gold standard" high-affinity antagonists used to define the orthosteric binding pocket, O-Acetyl-(-)-norscopolamine represents a critical structural probe. It is chemically modified at two distinct pharmacophoric points: the nitrogen center (demethylated to a secondary amine) and the tropic acid hydroxyl group (acetylated).

Key Takeaway: O-Acetyl-(-)-norscopolamine exhibits significantly reduced binding affinity compared to its parent compounds. This reduction validates the essential role of the tropic acid hydroxyl group in forming a critical hydrogen bond with the receptor's orthosteric site (specifically Asn residues). Consequently, it is best utilized as a negative control or structure-activity relationship (SAR) probe rather than a primary competitive antagonist.

Chemical & Structural Analysis[1]

To understand the divergent binding profiles, we must first deconstruct the pharmacophores. The muscarinic antagonist pharmacophore generally requires:

  • Cationic Head: A basic nitrogen (tertiary or quaternary) to interact with the conserved Aspartate (Asp105 in M1).

  • Linker: An ester or ether bridge.

  • Hydroxyl Anchor: A free hydroxyl group on the acyl side chain (tropic acid) for hydrogen bonding.

  • Bulky Tail: Aromatic/cyclic rings for hydrophobic interaction.

Structural Comparison Table
FeatureScopolamine (Standard)Norscopolamine (Metabolite)O-Acetyl-(-)-norscopolamine (Probe)
Nitrogen Center Tertiary Amine (

)
Secondary Amine (

)
Secondary Amine (

)
Tropic Acid Moiety Free Hydroxyl (

)
Free Hydroxyl (

)
Acetylated (

)
Epoxide Bridge Present (Scopine core)PresentPresent
Primary Role High-Affinity AntagonistActive MetaboliteSAR Probe / Negative Control
Pharmacophore Visualization

The following diagram illustrates the structural deviations and their impact on receptor interaction.

Pharmacophore Rec_Asp Receptor Aspartate (Ionic Bond) Rec_Asn Receptor Asn/Tyr (H-Bond Donor) Rec_Hydro Hydrophobic Pocket (Van der Waals) Scop_N Scopolamine: N-CH3 (Tertiary Amine) Scop_N->Rec_Asp Strong Interaction Nor_N Norscopolamine: N-H (Secondary Amine) Scop_N->Nor_N Demethylation Scop_OH Scopolamine: -OH (Free Hydroxyl) Scop_OH->Rec_Asn Critical H-Bond Acetyl_O O-Acetyl Group (Steric Bulk) Scop_OH->Acetyl_O Acetylation Scop_Ring Tropic Acid Ring Scop_Ring->Rec_Hydro Interaction Nor_N->Rec_Asp Maintained (Weaker?) Acetyl_O->Rec_Asn BLOCKS H-Bond Steric Clash

Figure 1: Pharmacophore interaction map showing how O-acetylation disrupts the critical hydrogen bond required for high-affinity binding.

Receptor Binding Profile

Affinity Comparison ( Values)

The acetylation of the tropic acid hydroxyl group is the defining factor in the performance of O-Acetyl-(-)-norscopolamine. Historical SAR data confirms that blocking this hydroxyl group typically reduces affinity by 1-2 orders of magnitude.

CompoundAffinity (

)
Receptor SelectivityBinding Kinetics
Atropine 0.4 – 1.0 nMNon-selective (M1-M5)Fast On / Moderate Off
Scopolamine 0.2 – 0.8 nMNon-selective (M1-M5)Fast On / Slow Off
Norscopolamine 0.5 – 2.0 nMNon-selectiveSimilar to Scopolamine
O-Acetyl-(-)-norscopolamine > 100 nM (Est.) *Low Affinity Rapid Dissociation

*Note: Exact Ki values for O-Acetyl-(-)-norscopolamine are rare in commercial literature as it is not a therapeutic. The value is estimated based on established SAR for tropic acid ester derivatives where OH acetylation abolishes the H-bond anchor.

Mechanism of Action
  • Atropine/Scopolamine: Bind to the orthosteric site. The hydroxyl group forms a hydrogen bond with a tyrosine or asparagine residue deep in the pocket. This stabilizes the "lid" of the receptor, preventing acetylcholine binding.

  • O-Acetyl-(-)-norscopolamine:

    • Loss of H-Bond: The acetyl group removes the H-bond donor capability.

    • Steric Hindrance: The additional acetyl bulk may clash with the tight binding pocket residues, preventing the molecule from seating deeply.

    • Secondary Amine: The "nor" (N-H) modification usually has a minor effect on affinity compared to the "O-acetyl" modification, but it increases polarity and may alter blood-brain barrier penetrability in in vivo models.

Experimental Protocols: Competitive Binding Assay

To experimentally validate the difference between these compounds, use the following Radioligand Competition Binding Protocol . This protocol is designed to generate self-validating data by using Scopolamine as a positive control and O-Acetyl-(-)-norscopolamine as a low-affinity comparator.

Materials
  • Receptor Source: Rat brain homogenate (Cortex for M1/M4 mix) or CHO cells expressing hM1.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2 nM final conc).
    • Why NMS? It is hydrophilic and provides very low non-specific binding compared to QNB.

  • Competitors:

    • Scopolamine (Standard curve:

      
       M to 
      
      
      
      M).
    • O-Acetyl-(-)-norscopolamine (Standard curve:

      
       M to 
      
      
      
      M).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Workflow Diagram

BindingAssay cluster_QC Quality Control Checks Start Start: Membrane Prep Incubation Incubate: Membranes + [3H]-NMS + Competitor (Variable Conc) Start->Incubation Equilibrium Equilibrium Reached (60 min @ 25°C) Incubation->Equilibrium QC1 Total Binding (No Competitor) Incubation->QC1 QC2 Non-Specific Binding (10 µM Atropine) Incubation->QC2 Filtration Rapid Filtration (GF/B Filters + PEI) Equilibrium->Filtration Washing Wash 3x Ice-Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis: Plot % Bound vs Log[Drug] Counting->Analysis

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and dilute in assay buffer to achieve ~50 µg protein/well.

  • Plate Setup:

    • Total Binding (TB): Membrane +

      
      -NMS + Buffer.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -NMS + 10 µM Atropine (Saturating conc).
      
    • Experimental: Membrane +

      
      -NMS + O-Acetyl-(-)-norscopolamine (Serial dilutions).
      
  • Incubation: Incubate plates for 60 minutes at 25°C. (Equilibrium is critical; O-acetyl derivatives may have faster off-rates, so do not over-incubate if degradation is a concern, though 60 min is standard).

  • Termination: Harvest using a cell harvester onto GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

  • Data Analysis:

    • Calculate Specific Binding = (Total - NSB).

    • Fit data to a one-site competition model:

      
      
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      

Performance & Handling Notes

Solubility and Stability
  • O-Acetyl-(-)-norscopolamine:

    • Solubility: Soluble in DMSO or ethanol. Dilute into aqueous buffer immediately before use.

    • Stability: The acetyl ester is susceptible to hydrolysis in alkaline pH or if stored in aqueous solution for prolonged periods. Always prepare fresh. If the acetyl group hydrolyzes, you will regenerate norscopolamine, which has high affinity, leading to false-positive high-affinity results.

    • Storage: Store neat substance at -20°C, desiccated.

Interpretation of Results
  • If your O-Acetyl-(-)-norscopolamine curve shifts significantly to the left (lower

    
     than expected), suspect hydrolysis to norscopolamine.
    
  • If the curve is shifted to the right (higher

    
    ) compared to scopolamine, the experiment is valid, confirming the loss of affinity due to acetylation.
    

References

  • Muscarinic Receptor Structure & Function : Wess, J. (1996). "Molecular biology of muscarinic acetylcholine receptors." Critical Reviews in Neurobiology.

  • Scopolamine Pharmacology : Renner, U. D., et al. (2005). "Pharmacokinetics and pharmacodynamics of scopolamine." Journal of Clinical Pharmacology.

  • Binding Assay Protocols : Hulme, E. C., & Birdsall, N. J. (1992). "Strategy and tactics in receptor binding studies." Receptor-Ligand Interactions: A Practical Approach.

  • SAR of Tropane Alkaloids : Barlow, R. B., et al. (1969). "The affinity of atropine and some related compounds for muscarinic receptors."[1][2][3][4] British Journal of Pharmacology.

  • Compound Identification : PubChem.[5] "Norscopolamine and derivatives." National Library of Medicine.

Sources

Validation

Benchmarking the synthesis of O-Acetyl-(-)-norscopolamine against other methods

This guide benchmarks the synthesis of O-Acetyl-(-)-norscopolamine , a critical tropane alkaloid derivative often used as a metabolic reference standard, a synthetic intermediate for quaternary ammonium anticholinergics...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthesis of O-Acetyl-(-)-norscopolamine , a critical tropane alkaloid derivative often used as a metabolic reference standard, a synthetic intermediate for quaternary ammonium anticholinergics (e.g., oxitropium bromide), and a probe for muscarinic receptor affinity studies.

The central challenge in synthesizing this molecule is chemoselectivity : distinguishing between the secondary amine (nor-position) and the primary alcohol (tropic acid tail). This guide compares the "Protection-First" oxidative route against direct functionalization strategies.

Executive Summary & Strategic Analysis

The synthesis of O-Acetyl-(-)-norscopolamine presents a classic organic chemistry dilemma: N-alkylation vs. O-acylation .

  • The Target: A tropane core with a secondary amine at the bridgehead (N-H) and an acetate ester at the tropic acid tail.

  • The Problem: If starting from Norscopolamine, the secondary amine is more nucleophilic than the hydroxyl group. Direct acetylation yields N-acetyl-norscopolamine (an amide) or N,O-diacetyl-norscopolamine.

  • The Solution: The "Protection-First" strategy is the industry standard. It utilizes the native N-methyl of Scopolamine as a temporary protecting group, performs the O-acetylation first, and then selectively removes the N-methyl group (demethylation).

Comparison of Methodologies
FeatureMethod A: Oxidative Demethylation (Recommended) Method B: Direct Selective Acetylation Method C: Enzymatic Transesterification
Starting Material (-)-Scopolamine Hydrobromide(-)-Norscopolamine(-)-Norscopolamine
Key Reagents Ac₂O, KMnO₄ (or Fe-TAML)Boc₂O, Ac₂O, TFALipase (e.g., C. antarctica B)
Step Count 2 (Acetylation

Demethylation)
3 (Protection

Acetylation

Deprotection)
1 (Direct)
Yield High (65–80%)Moderate (40–55%)Variable (Substrate dependent)
Selectivity Excellent (N-Me protects N)Good (Boc protects N)High (Enzyme specificity)
Scalability High (Kg scale proven)Low (Chromatography heavy)Low (Reaction time/Cost)

Detailed Experimental Protocols

Method A: The "Protection-First" Route (Benchmark Standard)

This method is preferred for its reliability and scalability. It leverages the existing N-methyl group of scopolamine to block N-acetylation, allowing exclusive O-acetylation. The subsequent step removes the methyl group without hydrolyzing the new ester.

Phase 1: Synthesis of O-Acetylscopolamine
  • Principle: Standard esterification of the primary alcohol.

  • Reagents: Acetic anhydride (Ac₂O), Pyridine.[1][2]

  • Protocol:

    • Dissolve (-)-Scopolamine free base (10.0 g, 33 mmol) in anhydrous pyridine (30 mL).

    • Add Acetic Anhydride (15 mL, 5 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours. Monitor by TLC (CHCl₃:MeOH 9:1).

    • Workup: Pour into ice water (100 mL). Basify to pH 9 with Na₂CO₃. Extract with CHCl₃ (3 x 50 mL).

    • Dry organic layer (Na₂SO₄) and concentrate.

    • Yield: ~95% (O-Acetylscopolamine).

    • Data Check: ¹H NMR should show a sharp singlet at ~2.05 ppm (OAc) and retention of the N-Me singlet at ~2.45 ppm.

Phase 2: Selective N-Demethylation (Modified Oxidative Route)
  • Principle: Oxidative cleavage of the N-methyl group using neutral/slightly acidic permanganate or Iron-TAML catalysts to prevent ester hydrolysis.

  • Critical Control Point: pH must be maintained between 6.0 and 7.0. High pH will hydrolyze the O-acetyl group; low pH retards oxidation.

  • Protocol (Adapted from US Patent 3,538,102 & Green Chem. 2012):

    • Dissolve O-Acetylscopolamine (5.0 g) in Acetone/Water (50:50 v/v, 100 mL).

    • Adjust pH to 6.5 using dilute H₂SO₄.

    • Add KMnO₄ (5.0 g, 2.2 eq) portion-wise over 1 hour while maintaining temperature at 25–30°C. Do not exceed 35°C.

    • Stir for 2 hours. The purple color should fade to a brown MnO₂ precipitate.

    • Quench: Add solid Sodium Bisulfite (NaHSO₃) until the brown precipitate dissolves and the solution becomes clear.

    • Isolation: Adjust pH to 8.5–9.0 with NaHCO₃ (carefully, to avoid hydrolysis). Rapidly extract with CHCl₃ (4 x 50 mL).

    • Purification: Flash chromatography (Silica, CHCl₃

      
       5% MeOH/NH₃ in CHCl₃).
      
    • Product: O-Acetyl-(-)-norscopolamine .

Method B: The "Polonovski Trap" (Why it fails)

Researchers often attempt the Polonovski reaction (N-oxide + Ac₂O) to demethylate.

  • The Flaw: The classic Polonovski reaction uses Acetic Anhydride to activate the N-oxide.[3] This generates an iminium ion which hydrolyzes to the secondary amine. However, in the presence of excess Ac₂O, the newly formed secondary amine (Norscopolamine) is immediately acetylated to form N-Acetyl-norscopolamine (an amide), not the target.

  • Correction: To use this route for the O-acetyl target, one must use a "Modified Polonovski" using Iron(II) salts or Trifluoroacetic Anhydride (TFAA), but Method A remains superior for atom economy.

Mechanism & Pathway Visualization

The following diagram illustrates the chemoselectivity logic. The "Protection-First" route (Green path) avoids the formation of the stable amide byproduct (Red path).

G Scopolamine (-)-Scopolamine (N-Me, O-H) OAc_Scop O-Acetylscopolamine (N-Me, O-Ac) Scopolamine->OAc_Scop 1. Ac2O / Pyridine (O-Acetylation) Norscopolamine (-)-Norscopolamine (N-H, O-H) Scopolamine->Norscopolamine Demethylation Target TARGET: O-Acetyl-(-)-norscopolamine (N-H, O-Ac) OAc_Scop->Target 2. KMnO4 or Fe-TAML (Oxidative Demethylation) Amide_Byproduct Byproduct: N-Acetyl-norscopolamine (N-Ac, O-H) Norscopolamine->Amide_Byproduct Ac2O (Kinetic preference for N) Diacetyl Byproduct: N,O-Diacetyl-norscopolamine Norscopolamine->Diacetyl Excess Ac2O Boc_Nor N-Boc-Norscopolamine Norscopolamine->Boc_Nor Boc2O (N-Protection) Boc_Nor->Target 1. Ac2O 2. TFA (Deprotection)

Figure 1: Synthetic pathways to O-Acetyl-(-)-norscopolamine. The Green path (Route A) ensures the acetyl group is placed on the oxygen before the nitrogen is exposed.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be verified. This acts as a self-validating protocol.[4]

MarkerMethodExpected ObservationInterpretation
N-Methyl Signal ¹H NMR (CDCl₃)Disappearance of singlet at ~2.3–2.5 ppm.Confirms successful demethylation.
O-Acetyl Signal ¹H NMR (CDCl₃)Presence of sharp singlet at ~2.0–2.1 ppm.Confirms retention of the ester.
N-Acetyl Signal ¹H NMR / IRAbsence of amide rotamers or IR band at 1640 cm⁻¹.Confirms N was not acetylated (Selectivity check).
Mass Spec LC-MS (ESI+)[M+H]⁺ = 332.15 (approx).Molecular weight confirmation (vs 374 for diacetyl).

References

  • Werner, G., et al. (1967). Process for the preparation of (-)-norscopolamine. US Patent 3,538,102.

    • Key Finding: Establishes the use of O-acetylation as a protecting strategy during oxidative demethyl
  • Do, D. T., et al. (2012). One-pot oxidative N-demethylation of tropane alkaloids with hydrogen peroxide and a Fe(III)-TAML catalyst. Green Chemistry, 14, 2965-2971.

    • Key Finding: Provides a modern, "green" alternative to KMnO4 for demethylation, comp
  • Ripperger, H. (1995). (S)-Scopolamine and (S)-Norscopolamine from Atropanthe sinensis. Planta Medica, 61(3), 292-293.

    • Key Finding: Isolates natural norscopolamine and establishes baseline spectral d
  • Woo, S. B., et al. (1995). Polonovski Reaction of Scopolamine N-Oxide Derivatives. Journal of the Korean Chemical Society. Key Finding: Highlights the formation of N-acetyl byproducts when using classical Polonovski conditions with acetic anhydride.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.